Product packaging for Heptabarbital(Cat. No.:CAS No. 509-86-4)

Heptabarbital

Cat. No.: B1195907
CAS No.: 509-86-4
M. Wt: 250.29 g/mol
InChI Key: PAZQYDJGLKSCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptabarbital (CAS 509-86-4) is a barbituric acid derivative previously used as a sedative-hypnotic agent . As an intermediate to short-acting barbiturate, it serves as a valuable reference standard and pharmacological tool in preclinical research . Its primary research value lies in neuroscience for studying the function and modulation of GABA-A receptors . The compound's mechanism of action involves binding to the GABA-A receptor at a distinct barbiturate site, potentiating the inhibitory effect of the GABA neurotransmitter . In addition to its GABA-ergic effects, this compound also acts as an antagonist at neuronal nicotinic acetylcholine receptors and blocks the AMPA and kainate subtypes of glutamate receptors, providing a complex multi-target profile for investigative studies . It has been effectively used as a model drug in pharmacokinetic and pharmacodynamic studies in vivo, particularly for analyzing the role of active metabolites and the relationship between drug concentration and pharmacological effect, such as the loss of righting reflex in animal models . The compound is metabolized in the liver and has a documented bioavailability of approximately 83% and an elimination half-life ranging from 6.1 to 11.2 hours . This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B1195907 Heptabarbital CAS No. 509-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQYDJGLKSCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17626-60-7 (mono-hydrochloride salt)
Record name Heptabarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10198927
Record name Heptabarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.24e-01 g/L
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

509-86-4
Record name Heptabarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptabarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptabarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTABARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 °C
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Heptabarbital's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor. This guide delineates the core mechanism of action of this compound and other barbiturates on GABAa receptors, a critical component of inhibitory neurotransmission in the central nervous system. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from the extensively studied barbiturates, pentobarbital and phenobarbital, to provide a comprehensive overview of the binding kinetics, potentiation of GABAergic currents, and the experimental methodologies used to elucidate these interactions. This guide aims to serve as a technical resource for professionals in neuroscience research and drug development.

Introduction to this compound and GABAa Receptors

This compound is an intermediate-acting barbiturate historically used for its sedative and hypnotic properties.[1] Like all barbiturates, its mechanism of action is intrinsically linked to the enhancement of GABAergic neurotransmission.[1][2]

The GABAa receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride (Cl-) selective pore.[3] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers the opening of this channel, leading to an influx of Cl- ions.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

Core Mechanism of Action

This compound and other barbiturates are positive allosteric modulators of the GABAa receptor. Their mechanism can be characterized by the following key features:

  • Distinct Binding Site: Barbiturates bind to a site on the GABAa receptor that is distinct from the GABA binding site and the benzodiazepine binding site. This binding site is thought to be located within the transmembrane domain of the α or β subunits.

  • Potentiation of GABA's Effect: At therapeutic concentrations, the primary action of barbiturates is to potentiate the effect of GABA. They do this by increasing the duration of the Cl- channel opening in response to GABA binding. This prolonged channel opening leads to a greater influx of Cl- ions and a more pronounced hyperpolarization of the postsynaptic neuron.

  • Direct Agonism: At higher concentrations, barbiturates can directly activate the GABAa receptor, even in the absence of GABA. This direct agonism contributes to their more profound central nervous system depressant effects compared to other modulators like benzodiazepines.

  • Channel Blockade: At very high, anesthetic, or toxic concentrations, barbiturates can act as channel blockers, physically occluding the pore of the GABAa receptor and inhibiting ion flow.

  • Other Potential Targets: Evidence suggests that this compound may also exert effects on other neurotransmitter systems, including the blockade of AMPA receptors (a subtype of glutamate receptor) and interaction with neuronal nicotinic acetylcholine receptors.

Signaling Pathway and Logical Relationships

The interaction of this compound with the GABAa receptor can be visualized as a multi-step process that enhances inhibitory signaling.

GABAa_Heptabarbital_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABAa Receptor (Closed State) GABA->GABAaR Binds This compound This compound This compound->GABAaR Binds (Allosteric Site) GABAaR_Open GABAa Receptor (Open State) GABAaR->GABAaR_Open Opens Channel GABAaR_Open->GABAaR Closes GABAaR_Prolonged GABAa Receptor (Prolonged Open State) GABAaR_Open->GABAaR_Prolonged This compound Prolongs Opening Cl_ion Cl- Influx GABAaR_Open->Cl_ion GABAaR_Prolonged->Cl_ion Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

GABAa receptor modulation by this compound.

The concentration-dependent effects of this compound exhibit a clear logical relationship, progressing from modulation to direct activation and potential blockade.

Heptabarbital_Concentration_Effects conc This compound Concentration low Low (Therapeutic) medium Medium (Supra-therapeutic) high High (Anesthetic/Toxic) effect1 Positive Allosteric Modulation (Potentiation of GABA) low->effect1 effect2 Direct GABAaR Agonism medium->effect2 effect3 Channel Blockade high->effect3

Concentration-dependent effects of this compound.

Quantitative Data (Representative Barbiturates)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for the well-characterized barbiturates, pentobarbital and phenobarbital, to illustrate the typical pharmacodynamics of this drug class at the GABAa receptor.

Table 1: Potentiation of GABA-Evoked Currents

CompoundReceptor SubtypeEC50 for Potentiation (µM)Maximum Potentiation (% of GABA EC20 response)
Pentobarbitalα1β2γ2s20-35236%
Pentobarbitalα6β2γ2s20-35536%
PhenobarbitalNeocortical Neurons144 (for IPSC decay)Not specified

Data sourced from studies on recombinant human GABAa receptors expressed in Xenopus oocytes and rat neocortical neurons.

Table 2: Direct Activation of GABAa Receptors

CompoundReceptor SubtypeEC50 for Direct Activation (µM)Maximum Response (% of max GABA response)
Pentobarbitalα2β2γ2s13982%
Pentobarbitalα5β2γ2s52845%
Pentobarbitalα6β2γ2s58150-170%
PentobarbitalCultured Hippocampal Neurons330Not specified
PhenobarbitalCultured Hippocampal Neurons3000Not specified

Data sourced from studies on recombinant human GABAa receptors expressed in Xenopus oocytes and cultured rat hippocampal neurons.

Table 3: Channel Blockade

CompoundReceptor SubtypeIC50 for Blockade (mM)
PentobarbitalCultured Hippocampal Neurons2.8
PhenobarbitalCultured Hippocampal Neurons12.9

Data sourced from studies on cultured rat hippocampal neurons.

Experimental Protocols

The quantitative data presented above are typically generated using electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ligand-gated ion channels.

Objective: To measure the ion currents flowing through GABAa receptors in response to the application of GABA and a modulating compound like a barbiturate.

Methodology:

  • Cell Preparation: A cell expressing GABAa receptors (e.g., a neuron in primary culture, a cell from a brain slice, or a cell line like HEK293 transfected with specific GABAa receptor subunit cDNAs) is identified under a microscope.

  • Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is precisely positioned onto the surface of the cell membrane using a micromanipulator.

  • Giga-seal Formation: Gentle suction is applied to the pipette, forming a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: A brief pulse of suction or voltage is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Voltage Clamp: The membrane potential of the cell is held at a constant value (e.g., -60 mV) by a voltage-clamp amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the ion channels in the cell membrane. This injected current is the recorded signal.

  • Drug Application: A rapid solution exchange system is used to apply solutions containing GABA, the barbiturate, or a combination of both to the cell.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as peak current amplitude, activation and deactivation kinetics, and dose-response relationships to calculate EC50 and IC50 values.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture/ Tissue Slice D Position Pipette on Cell A->D B Prepare Intra- & Extra-cellular Solutions B->D C Fabricate Glass Micropipette C->D E Form Giga-seal D->E F Establish Whole-Cell Configuration E->F G Apply Voltage Clamp F->G H Perfuse with Agonist/ Modulator G->H I Record Ionic Currents H->I J Analyze Dose-Response, Kinetics, Amplitude I->J K Calculate EC50/IC50 J->K

Workflow for a Whole-Cell Voltage-Clamp Experiment.

Conclusion

This compound, as a representative of the barbiturate class, functions as a potent positive allosteric modulator of the GABAa receptor. Its primary mechanism involves prolonging the GABA-mediated opening of the chloride channel, thereby enhancing neuronal inhibition. At higher concentrations, it can directly activate the receptor, contributing to its profound CNS depressant effects. While this compound-specific quantitative pharmacodynamic data remains elusive in the literature, the extensive research on related compounds like pentobarbital provides a robust framework for understanding its molecular interactions. The experimental protocols detailed herein, particularly whole-cell voltage-clamp electrophysiology, remain the cornerstone for elucidating the nuanced effects of such modulators on GABAa receptor function. This guide provides a foundational understanding for researchers and professionals aiming to further investigate the pharmacology of this compound and other barbiturates.

References

Heptabarbital in Humans: A Technical Overview of its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptabarbital, chemically known as 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a barbiturate derivative that has been used as a sedative and hypnotic agent.[1][2] Like other barbiturates, it exerts its effects on the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in humans, intended for researchers, scientists, and professionals in drug development. The information is compiled from available scientific literature, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound in humans has been primarily characterized in a key study by Breimer and de Boer (1975). The elimination of this compound from the body follows a single first-order process.[3]

Absorption

Following oral administration, this compound is absorbed, with peak plasma concentrations (Tmax) occurring between 20 minutes and 2 hours.[3] The sodium salt of this compound is absorbed more rapidly than the free acid form.[3]

Distribution
Metabolism and Excretion

This compound is primarily metabolized in the liver. While specific human metabolites have not been fully elucidated in the available literature, the metabolism of barbiturates typically involves two phases. Phase I reactions often involve oxidation of the substituents at the C5 position of the barbituric acid ring, a process mediated by the cytochrome P450 (CYP) enzyme system. For this compound, this would likely involve hydroxylation of the cycloheptenyl or ethyl group. Phase II metabolism commonly involves the conjugation of the hydroxylated metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be readily excreted.

Urinary excretion of unchanged this compound is minimal, with cumulative excretion reported to be between 0.16% and 0.30% of the administered dose. This indicates that the majority of the drug is eliminated as metabolites. The potential for enzyme induction with regular use of this compound should be considered, as this can lead to an increased rate of its own metabolism.

The following table summarizes the key pharmacokinetic parameters of this compound in humans based on the study by Breimer and de Boer (1975).

ParameterValueNotes
Time to Peak Concentration (Tmax) 0.33 - 2 hoursAfter oral administration of 200 mg this compound (free acid).
Elimination Half-Life (t½) Average: 7.6 hoursRange: 6.1 - 11.2 hours.
Urinary Excretion (unchanged) 0.16 - 0.30% of doseIndicates extensive metabolism.

Bioavailability

The bioavailability of this compound has been assessed by comparing its free acid form with its sodium salt. The sodium salt of this compound was found to have an average relative bioavailability of 83% compared to the free acid form when administered orally.

Experimental Protocols

Pharmacokinetic Study in Humans

The primary human pharmacokinetic data for this compound comes from a crossover study conducted by Breimer and de Boer (1975).

Study Design:

  • A crossover design was employed with seven healthy male volunteers.

  • Each volunteer received two formulations of this compound on different occasions:

    • 20 tablets each containing 10 mg of this compound free acid (total dose: 200 mg).

    • Hard gelatin capsules containing an equivalent amount of this compound sodium.

Sample Collection and Analysis:

  • Blood samples were collected at regular intervals after drug administration.

  • Plasma concentrations of this compound were determined using a gas chromatography method with an alkali flame ionization detector (AFID). This technique was common for the analysis of nitrogen-containing compounds like barbiturates during that period and offered high sensitivity. The method was linear in the concentration range of 0.125 - 5.0 µg/mL of plasma.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis subject_pool 7 Healthy Male Volunteers crossover Crossover subject_pool->crossover treatment1 Oral Administration: 200 mg this compound (Free Acid) blood_sampling Serial Blood Sampling treatment1->blood_sampling treatment2 Oral Administration: Equivalent Dose of this compound Sodium treatment2->blood_sampling crossover->treatment1 Period 1 crossover->treatment2 Period 2 plasma_separation Plasma Separation blood_sampling->plasma_separation extraction Single Step Extraction plasma_separation->extraction gc_analysis Gas Chromatography (AFID) extraction->gc_analysis quantification Quantification of this compound gc_analysis->quantification pk_parameters Pharmacokinetic Parameter Calculation (t½, Tmax, AUC) quantification->pk_parameters bioavailability Relative Bioavailability Assessment pk_parameters->bioavailability metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) This compound This compound hydroxy_cycloheptenyl Hydroxy-Heptabarbital (on cycloheptenyl ring) This compound->hydroxy_cycloheptenyl Oxidation hydroxy_ethyl Hydroxy-Heptabarbital (on ethyl group) This compound->hydroxy_ethyl Oxidation glucuronide_cycloheptenyl This compound-cycloheptenyl-Glucuronide hydroxy_cycloheptenyl->glucuronide_cycloheptenyl Glucuronidation glucuronide_ethyl This compound-ethyl-Glucuronide hydroxy_ethyl->glucuronide_ethyl Glucuronidation excretion Urinary Excretion glucuronide_cycloheptenyl->excretion glucuronide_ethyl->excretion

References

Heptabarbital Metabolism and Hepatic Clearance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a barbiturate derivative formerly used for its sedative and hypnotic properties, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and duration of action. This technical guide provides a comprehensive overview of the metabolic pathways and hepatic clearance mechanisms of this compound. Drawing on available literature and established principles of barbiturate metabolism, this document details the enzymatic processes, presents available quantitative pharmacokinetic data, outlines relevant experimental protocols, and explores the regulatory signaling pathways. Due to the limited availability of studies specifically focused on this compound, data from structurally related barbiturates, particularly hexobarbital and phenobarbital, are referenced to provide a more complete understanding.

Introduction

This compound, 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a member of the barbiturate class of drugs, which act as central nervous system depressants by potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The clinical efficacy and potential for toxicity of barbiturates are closely linked to their rate of metabolic clearance, which primarily occurs in the liver.[2] Understanding the intricacies of this compound metabolism is therefore crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in response.

This guide synthesizes the current knowledge on this compound metabolism, focusing on the enzymatic pathways responsible for its biotransformation and the mechanisms governing its clearance from the body.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other barbiturates with unsaturated alkyl side chains, primarily involving oxidative metabolism by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions.[3][4]

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the clearance of many barbiturates is Phase I oxidation, catalyzed by CYP enzymes located in the smooth endoplasmic reticulum of hepatocytes.[4] For this compound, the primary site of oxidation is the cycloheptenyl ring.

Key Oxidative Reactions:

  • Hydroxylation: The most probable primary metabolic pathway is the hydroxylation of the cycloheptenyl ring. This reaction introduces a hydroxyl group (-OH) onto the ring, increasing the molecule's polarity. While the exact position of hydroxylation on the this compound cycloheptenyl ring is not definitively reported, by analogy to hexobarbital, hydroxylation at the allylic position (C3') is a likely major route.

  • Further Oxidation: The hydroxylated metabolite can undergo further oxidation to form a keto-metabolite.

The specific CYP450 isoforms responsible for this compound metabolism have not been definitively identified. However, studies on the structurally similar hexobarbital strongly implicate P450MP (a member of the CYP2C family) in its 3'-hydroxylation. Given the structural similarities, it is highly probable that CYP2C family enzymes are also involved in this compound metabolism.

Phase II Metabolism: Conjugation

The polar metabolites formed during Phase I reactions can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion.

  • Glucuronidation: The hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. This is a common pathway for the elimination of barbiturate metabolites.

The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body in urine and/or bile.

Hepatic Clearance of this compound

Hepatic clearance is the volume of blood cleared of a drug by the liver per unit of time and is a key determinant of the drug's half-life and overall exposure. It is influenced by hepatic blood flow, plasma protein binding, and the intrinsic metabolic capacity of the liver (intrinsic clearance).

Quantitative Pharmacokinetic Data

Quantitative data on this compound pharmacokinetics is limited. The following tables summarize the available in vivo data.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesReference
Elimination Half-life8 - 21 minRat
Intrinsic Clearance84 - 371 ml/min/kgRat

Note: This data was obtained after simultaneous oral administration of hexobarbital and this compound.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Elimination Half-life6.1 - 11.2 h
Bioavailability (sodium salt relative to free acid)83%

Experimental Protocols

Detailed experimental protocols specifically for this compound metabolism are not widely published. However, standard in vitro methods for studying drug metabolism can be readily applied.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of a compound like this compound in HLM.

Objective: To determine the rate of disappearance of the parent drug over time when incubated with HLM and the necessary cofactors.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • On the day of the experiment, thaw the HLM on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in ice-cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and buffer to 37°C.

    • Initiate the reaction by adding the this compound solution to the HLM suspension.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Metabolite Identification using Mass Spectrometry

Objective: To identify the metabolites of this compound formed during in vitro or in vivo studies.

Methodology:

  • Following incubation with HLM or hepatocytes, or from in vivo samples (urine, plasma), extract the analytes.

  • Analyze the extracts using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS).

  • Metabolite identification is achieved by comparing the mass spectra of the potential metabolites with that of the parent drug and by analyzing the fragmentation patterns to deduce the structural modifications.

Signaling Pathways Regulating this compound Metabolism

The expression of drug-metabolizing enzymes, particularly CYP450s, is tightly regulated by a network of nuclear receptors that act as xenobiotic sensors. For barbiturates, the key regulators are the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).

Phenobarbital, a well-studied barbiturate, is a classic inducer of CYP2B and CYP3A enzymes through the activation of CAR and, in humans, also PXR. This activation leads to increased transcription of these genes, resulting in higher levels of the corresponding enzymes and an enhanced rate of metabolism for drugs that are substrates of these enzymes (including the inducing drug itself).

Given its structural similarity to phenobarbital, it is highly probable that this compound can also induce its own metabolism through the activation of CAR and/or PXR. This has important clinical implications, as it can lead to pharmacokinetic tolerance (a decrease in drug effect with repeated dosing due to increased clearance) and drug-drug interactions.

Visualizations

Proposed Metabolic Pathway of this compound

Heptabarbital_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP450 Enzymes Hydroxylated_Metabolite Hydroxy-heptabarbital PhaseI->Hydroxylated_Metabolite Keto_Metabolite Keto-heptabarbital Hydroxylated_Metabolite->Keto_Metabolite Oxidation PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->PhaseII UGTs Glucuronide_Conjugate This compound-Glucuronide PhaseII->Glucuronide_Conjugate Excretion Excretion (Urine/Bile) Glucuronide_Conjugate->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM Suspension Incubate Incubate at 37°C Prep_HLM->Incubate Prep_Drug Prepare this compound Solution Prep_Drug->Incubate Prep_Cofactor Prepare NADPH Regenerating System Prep_Cofactor->Incubate Sampling Sample at Time Points Incubate->Sampling Terminate Terminate Reaction Sampling->Terminate Analyze LC-MS/MS or GC-MS Analysis Terminate->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Regulation of this compound Metabolism by Nuclear Receptors

Nuclear_Receptor_Regulation This compound This compound CAR CAR This compound->CAR Activates PXR PXR This compound->PXR Activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR CYP_Gene CYP Gene Transcription CAR_RXR->CYP_Gene Binds to Response Element PXR_RXR->CYP_Gene Binds to Response Element CYP_Enzyme Increased CYP Enzyme Synthesis CYP_Gene->CYP_Enzyme Metabolism Increased this compound Metabolism CYP_Enzyme->Metabolism

Caption: Proposed regulation of this compound metabolism.

Conclusion

The hepatic metabolism of this compound is a critical process that dictates its duration of action and potential for drug interactions. While specific data for this compound is sparse, a comprehensive understanding can be extrapolated from the well-characterized metabolism of structurally similar barbiturates. The primary metabolic pathway involves Phase I oxidation of the cycloheptenyl ring by cytochrome P450 enzymes, likely followed by Phase II glucuronidation of the resulting hydroxylated metabolites. The expression of the metabolizing enzymes is likely regulated by the nuclear receptors CAR and PXR, suggesting a potential for auto-induction of metabolism and interactions with other drugs that are substrates or modulators of these pathways. Further research focusing on the in vitro metabolism of this compound using human-derived systems is warranted to provide more precise quantitative data and definitively identify the specific enzymes and metabolites involved. This would allow for a more accurate prediction of its pharmacokinetic properties and a better understanding of its clinical behavior.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a barbiturate derivative, has historically been utilized for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of its core chemical and physical characteristics, mechanism of action, and detailed experimental protocols for its synthesis and analysis. All quantitative data are presented in structured tables for clarity and comparative purposes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile and analytical methodologies.

Chemical and Physical Properties

This compound, also known as 5-(1-cyclohepten-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the tables below. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Identification and Nomenclature
PropertyValueSource(s)
IUPAC Name 5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione[3]
CAS Number 509-86-4[1]
Synonyms Heptabarbitone, Heptadorm, Medomin[4]
Molecular and Physical Properties
PropertyValueSource(s)
Chemical Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Appearance Crystalline solid
Melting Point 174 °C
Physicochemical Parameters
PropertyValueSource(s)
Solubility Water: 250 mg/L at 25 °C
Ethanol: 10 mg/mL
DMSO: 30 mg/mL
pKa 7.77 ± 0.10 (Predicted)
LogP 2.03

Mechanism of Action

This compound exerts its effects on the central nervous system (CNS) through multiple mechanisms, primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Additionally, it interacts with other ligand-gated ion channels, contributing to its overall pharmacological profile.

GABA-A Receptor Modulation

Like other barbiturates, this compound binds to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the CNS is responsible for the sedative and hypnotic effects of the drug.

Interaction with Other Receptors

This compound also exhibits activity at other receptors:

  • AMPA Receptors: It acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a subtype of ionotropic glutamate receptors. By blocking these excitatory receptors, this compound further contributes to the overall depression of CNS activity.

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): this compound has been shown to be an antagonist of neuronal nAChRs. This interaction may contribute to some of the side effects and the complex pharmacological profile of barbiturates.

Heptabarbital_Mechanism_of_Action This compound Signaling Pathways cluster_GABA GABA-A Receptor cluster_AMPA AMPA Receptor cluster_nAChR nACh Receptor GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel opens Increased_Inhibition Increased Neuronal Inhibition Cl_channel->Increased_Inhibition Cl- influx AMPA_R AMPA Receptor Decreased_Excitation Decreased Neuronal Excitation AMPA_R->Decreased_Excitation blocks excitation nAChR nACh Receptor nAChR->Decreased_Excitation blocks excitation This compound This compound This compound->GABA_A Positive Allosteric Modulator This compound->AMPA_R Antagonist This compound->nAChR Antagonist GABA GABA GABA->GABA_A binds CNS_Depression CNS Depression (Sedation, Hypnosis) Increased_Inhibition->CNS_Depression Decreased_Excitation->CNS_Depression

This compound Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between a substituted malonic ester and urea, a common method for preparing barbituric acid derivatives.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate Condensation Condensation Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Base Catalyst Acidification Acidification Condensation->Acidification Sodium this compound Intermediate Purification Purification Acidification->Purification Crude this compound This compound This compound Purification->this compound Recrystallization

Synthesis of this compound

Materials:

  • Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate, followed by a solution of urea in warm absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of this compound will form.

  • Work-up: After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.

  • Acidification: Acidify the solution with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

Procedure:

  • Sample Preparation: Finely powder the dry this compound crystals. Pack a small amount of the powder into a melting point capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of this compound is determined using the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Materials:

  • This compound

  • Distilled water (or buffer of desired pH)

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium (e.g., 10 mL).

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the aqueous medium to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method against a standard curve.

  • Calculation: Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a weak acid, can be determined by potentiometric titration.

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • This compound solution of known concentration in a suitable solvent (e.g., water or water/ethanol mixture)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Titration: Titrate the this compound solution with the standardized NaOH solution, adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase: Mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer)

  • A series of reference compounds with known LogP values

  • This compound solution in the mobile phase

Procedure:

  • Calibration: Inject the reference compounds onto the HPLC system and determine their retention times (t_R).

  • Correlation: Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known LogP values of the reference compounds to generate a calibration curve.

  • Sample Analysis: Inject the this compound solution and determine its retention time.

  • Calculation: Calculate the log(k') for this compound and use the calibration curve to determine its LogP value.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for its target receptors.

Binding_Assay_Workflow Radioligand Binding Assay Workflow Receptor_Preparation Receptor Preparation (e.g., brain homogenate) Incubation Incubation Receptor_Preparation->Incubation Filtration Filtration Incubation->Filtration Separation of bound/ free radioligand Quantification Quantification Filtration->Quantification Scintillation Counting Data_Analysis Data_Analysis Quantification->Data_Analysis IC50/Ki determination Radioligand Radioligand Radioligand->Incubation This compound This compound This compound->Incubation Competitor

References

In Vivo Central Nervous System Effects of Heptabarbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a member of the barbiturate class of drugs, exerts significant effects on the central nervous system (CNS), primarily through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides an in-depth overview of the in vivo CNS effects of this compound, with a focus on its pharmacodynamics, pharmacokinetics, and mechanism of action. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's neuropharmacological profile.

Introduction

This compound (5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid) is a barbiturate derivative that has been investigated for its sedative and hypnotic properties.[1] Like other barbiturates, its primary mechanism of action involves the potentiation of GABAergic neurotransmission, leading to CNS depression.[1] Understanding the in vivo effects of this compound is crucial for assessing its therapeutic potential and toxicological risk. This document synthesizes available preclinical data to provide a detailed technical resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound's primary CNS effects are mediated through its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain.[1]

  • GABAA Receptor Modulation : this compound binds to a specific site on the GABAA receptor complex, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This enhanced inhibitory signaling underlies the sedative and hypnotic effects of the drug.

  • AMPA Receptor Blockade : In addition to its effects on GABAergic transmission, this compound also acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptor.[1] By blocking this key excitatory neurotransmitter pathway, this compound further contributes to its CNS depressant effects.

  • Neuronal Nicotinic Acetylcholine Receptor Binding : Evidence also suggests that this compound can bind to neuronal nicotinic acetylcholine receptors, although the precise functional consequences of this interaction in vivo are less well-characterized.

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.

This compound This compound GABA_A_Receptor GABAA Receptor This compound->GABA_A_Receptor Potentiates AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Blocks nAChR Neuronal Nicotinic Acetylcholine Receptor This compound->nAChR Binds Chloride_Influx ↑ Chloride Influx GABA_A_Receptor->Chloride_Influx Blocked_Cation_Influx ↓ Cation Influx AMPA_Receptor->Blocked_Cation_Influx GABA GABA GABA->GABA_A_Receptor Glutamate Glutamate Glutamate->AMPA_Receptor Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Decreased_Excitability ↓ Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability CNS_Depression CNS Depression (Sedation, Hypnosis) Decreased_Excitability->CNS_Depression Blocked_Cation_Influx->Decreased_Excitability

Figure 1: this compound's primary signaling pathways in the CNS.

Quantitative In Vivo Data

The following tables summarize the available quantitative data on the in vivo effects of this compound in animal models.

Table 1: Pharmacodynamic Parameters of this compound in Rats
ParameterValueSpecies/ModelEffect MeasuredRoute of AdministrationReference
EC50 78 ± 7 mg/LMale Wistar RatsDecrease in total number of EEG waves per second (2.5-30 Hz)Intravenous infusion
Dose for Loss of Righting Reflex Markedly lower in diseased animalsRats with liver necrosisInduction of sleepIntravenous infusion
Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Model | Route of Administration | Reference | | :--- | :--- | :--- | :--- | | Elimination Half-life | Not explicitly stated for this compound | - | - | - | | Hepatic Metabolism | Primary route of elimination | Rat | Intravenous | |

Table 3: Acute Toxicity of this compound
ParameterValueSpecies/ModelRoute of AdministrationReference
LD50 162 mg/kgRodent - ratOral

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of EEG Effects

This protocol is based on the methodology described by Mandema et al. (1990).

Objective: To quantify the relationship between this compound concentration in the blood and its effects on the electroencephalogram (EEG).

Animals: Male Wistar rats.

Drug Administration:

  • Administer this compound via intravenous infusion at a controlled rate (e.g., 6-9 mg/kg per minute).

  • Continue the infusion until a state of burst suppression with isoelectric periods of 5 seconds or longer is achieved in the EEG.

Data Collection:

  • Continuously record EEG from electrodes implanted on the dura mater.

  • Collect arterial blood samples at frequent intervals during and after the infusion until the EEG returns to baseline.

  • Analyze blood samples to determine this compound concentrations.

Data Analysis:

  • Subject the EEG recordings to aperiodic analysis to quantify parameters such as the number of waves per second in different frequency bands.

  • Model the relationship between this compound blood concentrations and the changes in EEG parameters using a sigmoidal Emax model to determine the EC50.

cluster_0 Animal Preparation cluster_1 Experiment cluster_2 Data Analysis Rat Male Wistar Rat Surgery Implant EEG Electrodes & Arterial Catheter Rat->Surgery Infusion IV Infusion of This compound Surgery->Infusion EEG_Recording Continuous EEG Recording Infusion->EEG_Recording Blood_Sampling Arterial Blood Sampling Infusion->Blood_Sampling EEG_Analysis Aperiodic EEG Analysis EEG_Recording->EEG_Analysis Drug_Concentration Determine Blood This compound Conc. Blood_Sampling->Drug_Concentration PKPD_Modeling PK/PD Modeling (Sigmoidal Emax) EEG_Analysis->PKPD_Modeling Drug_Concentration->PKPD_Modeling EC50_Determination Calculate EC50 PKPD_Modeling->EC50_Determination

Figure 2: Experimental workflow for PK/PD modeling of this compound's EEG effects.
Assessment of Hypnotic Effect (Loss of Righting Reflex)

This protocol is a generalized procedure based on common practices for assessing sedative-hypnotics in rodents.

Objective: To determine the dose of this compound required to induce a loss of the righting reflex.

Animals: Rats or mice.

Procedure:

  • Administer this compound at various doses via a specific route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration, place the animal on its back.

  • The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

  • The duration of the loss of righting reflex is recorded as the time from the loss of the reflex until it is regained.

  • The ED50 (the dose that causes loss of righting reflex in 50% of the animals) can be calculated using appropriate statistical methods (e.g., probit analysis).

Discussion and Future Directions

The available in vivo data clearly demonstrate that this compound is a potent CNS depressant, consistent with its mechanism of action as a positive allosteric modulator of the GABAA receptor and an antagonist of the AMPA receptor. The pharmacokinetic-pharmacodynamic modeling of its EEG effects provides a quantitative measure of its central activity.

Future research should aim to:

  • Conduct thorough dose-response studies to establish the ED50 and LD50 of this compound in standard rodent models.

  • Utilize in vivo microdialysis coupled with sensitive analytical techniques to quantify the effects of this compound on GABA and glutamate neurotransmission in key brain areas associated with sedation and hypnosis, such as the hypothalamus and thalamus.

  • Investigate the functional consequences of this compound's interaction with neuronal nicotinic acetylcholine receptors.

By addressing these research questions, a more complete and nuanced understanding of the in vivo central nervous system effects of this compound can be achieved, which will be invaluable for the fields of neuropharmacology and drug development.

References

An In-depth Technical Guide on the Effects of Heptabarbital on Neuronal Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the interaction between Heptabarbital and neuronal nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally similar barbiturates to provide a comprehensive overview of the expected pharmacological profile.

Introduction to this compound and Neuronal Acetylcholine Receptors

This compound is a barbiturate derivative that, like other members of its class, exhibits its primary effects through the modulation of the central nervous system. While the principal mechanism of action for barbiturates is the potentiation of γ-aminobutyric acid (GABA) at the GABAA receptor, there is substantial evidence that these compounds also interact with other ligand-gated ion channels, including neuronal nicotinic acetylcholine receptors (nAChRs)[1][2][3].

Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They play a critical role in various physiological processes, including synaptic transmission, learning, memory, and attention. These receptors are pentameric structures composed of various subunits (α2-α10 and β2-β4), and the specific subunit composition determines their pharmacological and physiological properties[4]. The interaction of drugs like this compound with nAChRs can lead to significant alterations in neuronal excitability and network function.

Quantitative Analysis of Barbiturate Interaction with nAChRs

BarbiturateReceptor/PreparationAssay TypeParameterValueReference
AmobarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding ([14C]Amobarbital)Kd12 µM[5]
AmobarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding CompetitionIC5028 µM
SecobarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding CompetitionIC50110 µM
PentobarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding CompetitionIC50400 µM
PhenobarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding CompetitionIC50690 µM
BarbitalTorpedo nobiliana nAChR-rich membranesRadioligand Binding CompetitionIC505.1 mM
PentobarbitalBC3H-1 cells (muscle-type nAChR)Patch-Clamp ElectrophysiologyKi32 µM
BarbitalBC3H-1 cells (muscle-type nAChR)Patch-Clamp ElectrophysiologyKi1900 µM
ThiopentalRat medial habenula neurons (neuronal nAChRs)Whole-cell Patch ClampInhibitionDose-dependent
R(-)-MPPBRat medial habenula neurons (neuronal nAChRs)Whole-cell Patch ClampInhibitionDose-dependent
S(+)-MPPBRat medial habenula neurons (neuronal nAChRs)Whole-cell Patch ClampInhibitionDose-dependent

Note: The data presented above for various barbiturates suggest that this compound likely acts as an inhibitor of nAChRs with a potency in the micromolar range. The specific affinity and inhibitory concentration would be dependent on the experimental conditions and the nAChR subunit composition.

Mechanism of Action: Allosteric Modulation and Channel Blockade

Barbiturates, including likely this compound, do not compete with acetylcholine for its binding site on nAChRs. Instead, they act as negative allosteric modulators and channel blockers.

Allosteric Modulation: Barbiturates bind to a site on the nAChR that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to acetylcholine. This is a form of negative allosteric modulation.

Channel Blockade: At higher concentrations, barbiturates can physically occlude the ion channel pore of the nAChR, preventing the flow of ions even when the receptor is activated by acetylcholine. This is known as open-channel blockade.

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on nAChRs.

Heptabarbital_nAChR_Mechanism cluster_receptor Neuronal Acetylcholine Receptor (nAChR) cluster_ligands Ligands nAChR_Resting Resting State nAChR_Open Open State nAChR_Resting->nAChR_Open Channel Opens nAChR_Blocked Blocked State nAChR_Open->nAChR_Blocked Channel Blocked ACh Acetylcholine ACh->nAChR_Resting Binds to orthosteric site This compound This compound This compound->nAChR_Open Binds to allosteric site/ channel pore

Inhibitory mechanism of this compound on nAChRs.

Experimental Protocols

The investigation of this compound's effects on nAChRs would employ standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to nAChRs.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for nAChRs.

Materials:

  • Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex) or cells expressing specific nAChR subtypes.

  • Radioligand: A high-affinity radiolabeled ligand for the nAChR of interest (e.g., [3H]epibatidine or [125I]α-bungarotoxin).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the function of nAChRs.

Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in neurons or cells expressing nAChRs.

Materials:

  • Cells: Neurons in primary culture or cell lines (e.g., HEK293) expressing the desired nAChR subtype.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution: e.g., (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP, 0.3 GTP, pH 7.3.

  • External Solution: e.g., (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Agonist: Acetylcholine or a specific nAChR agonist.

  • Test Compound: this compound.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Filling: Fill the recording pipette with the internal solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply the nAChR agonist to the cell using a rapid perfusion system to evoke an inward current.

  • This compound Application: Co-apply this compound with the agonist and record the change in the current amplitude and kinetics.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

Neuronal Acetylcholine Receptor Signaling Pathway

The canonical signaling pathway for nAChRs involves the binding of acetylcholine, which leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the generation of an action potential and downstream cellular responses. This compound interferes with this process by blocking the ion channel.

nAChR_Signaling ACh Acetylcholine nAChR nAChR ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates This compound This compound This compound->Ion_Channel Blocks Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response Action_Potential->Cellular_Response

Simplified nAChR signaling pathway and this compound's point of action.
Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's effects on neuronal acetylcholine receptors.

Experimental_Workflow Start Hypothesis: This compound modulates nAChRs Binding_Assay Radioligand Binding Assay Start->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology Start->Electrophysiology Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_IC50 Determine Functional Inhibition (IC50) Electrophysiology->Determine_IC50 Mechanism_Study Investigate Mechanism (Allosteric vs. Channel Block) Determine_Ki->Mechanism_Study Determine_IC50->Mechanism_Study Conclusion Conclusion on this compound's Effect on nAChRs Mechanism_Study->Conclusion

Workflow for investigating this compound's effects on nAChRs.

Conclusion

While specific data on this compound's interaction with neuronal acetylcholine receptors is sparse, the available evidence from other barbiturates strongly suggests that it acts as a negative allosteric modulator and channel blocker of these receptors. This inhibitory action on nAChRs likely contributes to the overall central nervous system depressant effects of this compound, in addition to its well-established potentiation of GABAA receptors. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the affinity and inhibitory potency of this compound at various nAChR subtypes and to fully elucidate its mechanism of action. This knowledge will be crucial for a complete understanding of its pharmacological profile and for the development of more selective and safer therapeutic agents.

References

An In-depth Technical Guide to the Sedative-Hypnotic Properties of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Heptabarbital, like other barbiturates, enhances the effect of the principal inhibitory neurotransmitter, GABA, at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound binds to a distinct allosteric site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the influx of chloride ions.[1] This prolonged channel opening leads to a more significant and prolonged inhibitory postsynaptic potential (IPSP), contributing to the sedative and hypnotic effects.

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, and can block the AMPA receptor, a subtype of glutamate receptor.[1]

Signaling Pathway of this compound at the GABA-A Receptor

This compound This compound GABA_A_Receptor GABA-A Receptor (Allosteric Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Potentiates GABA effect on GABA GABA GABA_Binding_Site GABA Binding Site GABA->GABA_Binding_Site Binds to GABA_Binding_Site->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Prolongs opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Sedation Sedative/Hypnotic Effects Hyperpolarization->Sedation Results in cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep1 Homogenize brain tissue (e.g., rat cortex) in buffer Prep2 Centrifuge to isolate crude membrane fraction Prep1->Prep2 Prep3 Wash membranes to remove endogenous GABA Prep2->Prep3 Assay1 Incubate membranes with radioligand (e.g., [3H]muscimol) and varying concentrations of this compound Prep3->Assay1 Assay2 Allow to reach equilibrium Assay1->Assay2 Assay3 Separate bound and free radioligand (rapid filtration) Assay2->Assay3 Assay4 Quantify radioactivity (scintillation counting) Assay3->Assay4 Analysis1 Generate competition binding curve Assay4->Analysis1 Analysis2 Calculate IC50 Analysis1->Analysis2 Analysis3 Determine Ki using Cheng-Prusoff equation Analysis2->Analysis3 Cell_Prep Prepare cells expressing GABA-A receptors (e.g., HEK293 cells or cultured neurons) Patching Establish whole-cell patch-clamp configuration Cell_Prep->Patching Baseline Record baseline GABA-evoked currents (apply low concentration of GABA) Patching->Baseline Modulation Co-apply GABA and varying concentrations of this compound Baseline->Modulation Recording Record potentiated GABA-evoked currents Modulation->Recording Analysis Analyze current amplitude and kinetics Recording->Analysis Dose_Response Construct dose-response curve and calculate EC50 Analysis->Dose_Response Load_Cells Load cells expressing GABA-A receptors with a chloride-sensitive fluorescent dye Baseline_Fluorescence Measure baseline fluorescence Load_Cells->Baseline_Fluorescence Stimulation Stimulate cells with GABA in the presence of varying concentrations of this compound Baseline_Fluorescence->Stimulation Measure_Fluorescence Measure change in fluorescence (indicating Cl- influx) Stimulation->Measure_Fluorescence Data_Analysis Generate dose-response curve and determine EC50 Measure_Fluorescence->Data_Analysis

References

Unveiling the Central Nervous System Depressant Profile of Heptabarbital: An In-depth Technical Guide on its Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabarbital, a barbiturate derivative, exerts its primary pharmacodynamic effects on the central nervous system (CNS), leading to sedation, hypnosis, and anticonvulsant activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through various animal model studies. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The principal mechanism of action of this compound, like other barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron.[3] This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.

This compound binds to a distinct site on the GABAA receptor, different from the GABA and benzodiazepine binding sites.[1][2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABAA receptor, even in the absence of GABA, and can block the AMPA receptor, a subtype of glutamate receptor.

Signaling Pathway of this compound at the GABAA Receptor

GABAA_this compound cluster_neuron Postsynaptic Neuron GABA_A GABA_A Receptor Chloride (Cl-) Channel Cl_ion Cl- GABA_A:f1->Cl_ion Increased Influx GABA GABA GABA->GABA_A:f0 Binds This compound This compound This compound->GABA_A:f0 Allosterically Modulates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: this compound's interaction with the GABAA receptor.

Sedative-Hypnotic Effects in Animal Models

The sedative and hypnotic properties of this compound have been primarily evaluated in rodent models by observing the loss of righting reflex (LRR) and through electroencephalogram (EEG) analysis.

Quantitative Data on Sedative-Hypnotic Effects
Animal ModelEndpointParameterValueReference
Male Wistar RatsEEGEC50 for Total Number of Waves (2.5-30 Hz)78 ± 7 mg/L
Rats with Liver NecrosisLoss of Righting ReflexTotal DoseMarkedly lower than control
Experimental Protocol: Loss of Righting Reflex (LRR) in Rats

This protocol is a standard method for assessing the hypnotic effects of a substance.

Objective: To determine the dose of this compound required to induce a loss of the righting reflex in rats.

Materials:

  • This compound solution for intravenous infusion.

  • Male Wistar rats.

  • Infusion pump.

  • Intravenous catheters.

  • Observation chambers.

Procedure:

  • Acclimate the rats to the laboratory environment for at least one week before the experiment.

  • On the day of the experiment, place an intravenous catheter into the tail vein of the rat.

  • Place the rat in an observation chamber.

  • Administer this compound via a slow intravenous infusion at a constant rate.

  • Continuously observe the rat for the loss of its righting reflex. The righting reflex is considered lost when the rat, placed on its back, is unable to right itself within a specified time (e.g., 30 seconds).

  • Record the total dose of this compound administered when the loss of righting reflex occurs.

Data Analysis: The mean dose of this compound required to induce LRR is calculated. Statistical comparisons can be made between different experimental groups (e.g., control vs. disease models).

LRR_Workflow start Start acclimatization Acclimatize Rats start->acclimatization catheterization Place IV Catheter acclimatization->catheterization infusion Infuse this compound catheterization->infusion observation Observe for Loss of Righting Reflex infusion->observation record_dose Record Dose at LRR observation->record_dose LRR Occurs end End record_dose->end

Caption: Workflow for the Loss of Righting Reflex experiment.

Anticonvulsant Effects in Animal Models

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of this compound to protect against seizures induced by maximal electroshock.

Materials:

  • This compound solution for administration.

  • Mice or rats.

  • Corneal or ear clip electrodes.

  • An electroconvulsive shock apparatus.

  • Observation chambers.

Procedure:

  • Administer this compound at various doses to different groups of animals. A vehicle control group should be included.

  • At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) via corneal or ear clip electrodes.

  • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Experimental Protocol: Pentylenetetrazol (PTZ) Test

The PTZ test is used to identify anticonvulsant drugs that are effective against myoclonic and absence seizures.

Objective: To assess the ability of this compound to protect against seizures induced by pentylenetetrazol.

Materials:

  • This compound solution for administration.

  • Mice or rats.

  • Pentylenetetrazol (PTZ) solution.

  • Syringes and needles for injection.

  • Observation chambers.

Procedure:

  • Administer this compound at various doses to different groups of animals, including a vehicle control group.

  • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, for mice).

  • Immediately place the animal in an individual observation chamber and observe for a set period (e.g., 30 minutes).

  • Record the occurrence and latency of clonic seizures (convulsive waves of the entire body).

  • The absence of clonic seizures for a defined period is considered protection.

Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 can be calculated.

Anticonvulsant_Screening cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_admin Administer this compound MES_stim Apply Electrical Stimulus MES_admin->MES_stim MES_obs Observe for Tonic Hindlimb Extension MES_stim->MES_obs end Determine ED50 MES_obs->end PTZ_admin Administer this compound PTZ_inject Inject PTZ PTZ_admin->PTZ_inject PTZ_obs Observe for Clonic Seizures PTZ_inject->PTZ_obs PTZ_obs->end start Start Anticonvulsant Screening start->MES_admin start->PTZ_admin

Caption: General workflow for anticonvulsant screening.

Conclusion and Future Directions

This compound demonstrates clear sedative-hypnotic effects in animal models, primarily through the potentiation of GABAA receptor-mediated inhibition. While its anticonvulsant properties are expected based on its drug class, there is a notable lack of specific quantitative data in the scientific literature. Future research should focus on determining the ED50 of this compound in standard anticonvulsant models like the MES and PTZ tests to fully characterize its pharmacodynamic profile. Furthermore, exploring its effects on different GABAA receptor subtypes could provide a more nuanced understanding of its mechanism of action and potential for therapeutic development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further investigation is warranted.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Heptabarbital in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Heptabarbital in human plasma. The methodologies described herein are based on common and robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a barbiturate derivative that has been used as a sedative-hypnotic agent. Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document outlines validated methods for its determination in a biological matrix, focusing on sample preparation, chromatographic separation, and detection.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and available instrumentation.

  • HPLC-UV: A widely accessible technique suitable for quantifying this compound at therapeutic concentrations. It offers good precision and accuracy but may lack the sensitivity and specificity of mass spectrometry-based methods.

  • GC-MS: A classic and reliable method for the analysis of volatile and thermally stable compounds like barbiturates. Derivatization is often required to improve chromatographic properties and sensitivity.

  • LC-MS/MS: The gold standard for bioanalytical quantification, offering high sensitivity, specificity, and high throughput. It is the preferred method for detecting low concentrations of this compound.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the analysis of barbiturates in plasma. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Recovery85 - 105%
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 15%

Table 2: GC-MS Method Parameters

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Limit of Detection (LOD)2 ng/mL
Recovery90 - 110%
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 15%

Table 3: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL[1]
Limit of Quantification (LOQ)0.5 ng/mL[2]
Limit of Detection (LOD)0.1 ng/mL[2]
Recovery> 90%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 10%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences from the plasma matrix and concentrating the analyte. Three common techniques are detailed below.

LLE is a robust method for isolating acidic drugs like this compound from plasma.[3][4]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Phenobarbital-d5)

  • 1 M Hydrochloric acid (HCl)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of o-xylene and ethyl acetate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

SPE provides a cleaner extract compared to LLE and can be easily automated. A polymeric reversed-phase sorbent is often used for barbiturates.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • 4% Phosphoric acid

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound with 1 mL of elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

PPT is a simple and rapid method for removing proteins from plasma, suitable for high-throughput analysis.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Precipitating solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes or 96-well filter plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of IS solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.

Analytical Instrumentation and Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7.0) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 214 nm.

  • Derivatization (Flash Methylation): The dried extract is reconstituted in a mixture of trimethylanilinium hydroxide (TMAH) and ethyl acetate before injection.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C (splitless mode).

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion. For other barbiturates, these transitions are well-documented.

Visualizations

Experimental Workflows

LLE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (e.g., HCl) add_is->acidify add_solvent Add Extraction Solvent (e.g., MTBE) acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analyze (LC-MS/MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow pretreatment Sample Pre-treatment (Acidification) loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

PPT_Workflow plasma Plasma Sample + Internal Standard add_solvent Add Precipitating Solvent (Acetonitrile) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Analyze (LC-MS/MS) collect->analysis

Caption: Protein Precipitation (PPT) workflow for this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Heptabarbital using High-Performance Liquid Chromatography (HPLC). The method is suitable for the determination of this compound in bulk pharmaceutical ingredients and finished dosage forms.

Introduction

This compound is a barbiturate derivative that has been used as a sedative-hypnotic agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical quality control and research settings. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on isocratic elution with UV detection, providing a simple, accurate, and efficient analysis.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and degradation products. The mobile phase, consisting of a mixture of methanol and water or a suitable buffer, carries the sample through the column. This compound, being a moderately nonpolar compound, interacts with the hydrophobic C18 stationary phase. The elution is achieved by the organic component of the mobile phase. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance, typically in the range of 214-254 nm. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Chromatographic Conditions

A generalized set of HPLC conditions for the analysis of barbiturates, including this compound, is presented below. These conditions can be used as a starting point and may require optimization for specific applications and equipment.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Methanol:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Tablets)
  • Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

  • Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound and transfer it to a suitable volumetric flask (e.g., 100 mL).

  • Extraction: Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for an HPLC method for a barbiturate like this compound. These values should be established during method validation in the user's laboratory.

ParameterTypical Specification
Linearity (Correlation Coefficient, r²) > 0.999
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products
Retention Time (Approximate) 5 - 8 minutes

Data Presentation

Table 1: Comparison of HPLC Methods for Barbiturate Analysis
AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
This compound Hypersil ODS (C18)Gradient Elution1.02207.3[1]
PentobarbitalC18Methanol:Water (50:50)1.0214Varies[2]
PhenobarbitalC18Methanol:Water (50:50)1.0214Varies[2]
SecobarbitalC18Methanol:Water (50:50)1.0214Varies[2]
Table 2: Summary of Quantitative Data (Illustrative)
ParameterThis compound
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.7
Accuracy (% Recovery) 99.5 ± 1.5%
Intra-day Precision (%RSD) < 1.0%
Inter-day Precision (%RSD) < 1.5%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify end End quantify->end

Caption: Experimental workflow for this compound analysis by HPLC.

logical_relationship cluster_method HPLC Method cluster_params Key Parameters cluster_output Output method HPLC Method for this compound sp Stationary Phase (C18) method->sp mp Mobile Phase (Methanol:Water) method->mp det Detection (UV) method->det rt Retention Time sp->rt res Resolution sp->res mp->rt area Peak Area mp->area det->area qual Qualitative ID rt->qual quant Quantitative Result area->quant

References

Application Notes and Protocols for Hepabarbital as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabarbital, a barbiturate derivative, has been utilized as a sedative-hypnotic. As an analytical reference standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological samples.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard, focusing on chromatographic techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for method development and sample preparation.

PropertyValueReference
Molecular Formula C13H18N2O3[3]
Molecular Weight 250.29 g/mol
CAS Number 509-86-4
Melting Point 174°C
Solubility
   Water250 mg/L (at 25°C)
   Ethanol40 g/L
   Acetone57 g/L
   Chloroform14 g/L
   DMF30 mg/mL
   DMSO30 mg/mL
   DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
UV max (0.2N NaOH) 218.5 nm, 254 nm

Application Notes

This compound as a certified reference material is essential for various analytical applications:

  • Quantitative Analysis in Pharmaceutical Formulations: To ensure the quality, efficacy, and safety of pharmaceutical products, accurate determination of the active pharmaceutical ingredient (API) is necessary. This compound reference standard is used to create calibration curves for the quantification of this compound in tablets, capsules, or other dosage forms.

  • Impurity Profiling: The reference standard helps in the identification and quantification of impurities and degradation products in this compound drug substances and products.

  • Pharmacokinetic Studies: Accurate measurement of this compound concentrations in biological fluids (e.g., plasma, urine) is fundamental in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion.

  • Forensic and Toxicological Analysis: this compound reference standard is used for the unequivocal identification and quantification of the drug in forensic and toxicological investigations.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the simultaneous determination of multiple barbiturates and can be adapted for the specific analysis of this compound.

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a pump, autosampler, column oven, and UV detector.
Column Phenosphere C18 (150 mm × 4.6 mm; 5 µm) or equivalent.
Mobile Phase Methanol:Water (50:50, v/v).
Flow Rate 1.0 mL/min.
Column Temperature Ambient.
Detection Wavelength 254 nm.
Injection Volume 20 µL.

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation (for Pharmaceutical Formulations):

  • Tablet/Capsule: Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

5. Method Validation Parameters (Expected):

While specific data for this compound is not provided in the searched literature, a validated method for other barbiturates suggests the following parameters can be achieved:

ParameterExpected Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantitation (LOQ) Dependent on instrumentation, typically in the ng/mL range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of barbiturates in biological samples and involves a derivatization step.

1. Instrumentation and Conditions:

ParameterSpecification
GC-MS System A system equipped with a capillary gas chromatograph and a mass selective detector.
Capillary Column Non-polar methylsilicone capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injector Temperature 250°C.
Oven Temperature Program Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C.
Ion Source Temperature 230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole.
Scan Range m/z 40-400.

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare working standard solutions in methanol at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (e.g., Urine):

  • To 1 mL of urine, add an internal standard (e.g., barbital).

  • Adjust the pH to acidic conditions (e.g., with phosphate buffer).

  • Perform a liquid-liquid extraction with an organic solvent like methylene chloride.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

4. Derivatization:

  • Reconstitute the dried extract in a mixture of trimethylanilinium hydroxide (TMAH) and ethyl acetate. This will lead to "flash methylation" in the hot GC injection port.

5. Analysis:

  • Inject the derivatized standard and sample solutions into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify this compound based on its retention time and mass spectrum.

  • For quantification, use selected ion monitoring (SIM) of characteristic ions of the this compound derivative.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound Reference Standard) HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Pharmaceutical Formulation) Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_method Analytical Method cluster_params Validation Parameters Method Validated HPLC/GC-MS Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

Signaling Pathway of Barbiturates

Barbiturate_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates Neuronal_Inhibition Neuronal Inhibition (Sedative/Hypnotic Effect) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx leads to This compound This compound This compound->GABA_A_Receptor Potentiates GABA effect at

Caption: Simplified signaling pathway of this compound's action on the GABA-A receptor.

References

Heptabarbital in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabarbital, a barbiturate derivative, acts as a central nervous system depressant and has been used for its sedative-hypnotic properties.[1] Due to its potential for abuse and its presence in overdose cases, the accurate detection and quantification of this compound in biological specimens are crucial in forensic toxicology. These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in various forensic matrices. The protocols detailed below are intended to guide researchers and forensic scientists in the development and implementation of robust analytical methods for this compound.

Mechanism of Action

This compound, like other barbiturates, exerts its primary effect by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] It binds to a distinct site on the receptor, potentiating the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit the AMPA receptor, further contributing to CNS depression.

Heptabarbital_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_A binds This compound This compound This compound->GABA_A binds (allosteric site) This compound->Chloride_Channel prolongs opening

This compound's modulation of the GABA-A receptor signaling pathway.

Quantitative Analytical Data

While specific quantitative validation data for this compound is limited in readily available literature, the following tables provide representative data for the analysis of other short-acting barbiturates, which can be used as a guideline for method development and validation for this compound. It is crucial to perform in-house validation for any developed method.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Barbiturates in Urine

ParameterResultCitation
Linearity Range20-250 ng/mL
Limit of Detection (LOD)20 ng/mL
Extraction Recovery75-84%
Within-Day Precision (CV)2.5-4.8%
Between-Day Precision (CV)6.7-8.6%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters for Barbiturates in Urine

ParameterResultCitation
Linearity Range25-1500 ng/mL
Limit of Detection (LOD)Varies by analyte
Lower Limit of Quantification (LLOQ)Varies by analyte
Inter-day AccuracyWithin ±15% of target
Inter-day Precision (RSD)<15%

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from various biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Blood for GC-MS Analysis

1. Sample Preparation: a. To 1 mL of whole blood in a screw-capped glass tube, add 100 µL of an appropriate internal standard (e.g., a deuterated analog of a similar barbiturate). b. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

2. Extraction: a. Add 5 mL of a suitable organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate). b. Cap the tube and gently rock or rotate for 20 minutes to ensure thorough mixing. c. Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

3. Derivatization (for GC-MS): a. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dry residue in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). c. Cap the vial and heat at 70°C for 30 minutes.

4. GC-MS Analysis: a. Inject 1-2 µL of the derivatized extract into the GC-MS system. b. GC Conditions (Example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for this compound and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

1. Sample Pre-treatment: a. To 1 mL of urine in a glass tube, add 100 µL of an appropriate internal standard. b. Add 1 mL of 0.1 M acetate buffer (pH 5.0) and vortex.

2. Solid-Phase Extraction: a. Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. b. Loading: Load the pre-treated sample onto the SPE cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes. d. Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system. b. LC Conditions (Example):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min. c. MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and one for the internal standard.

Protocol 3: Extraction of this compound from Liver Tissue for GC-MS or LC-MS/MS Analysis

1. Sample Homogenization: a. Weigh approximately 1 gram of liver tissue. b. Homogenize the tissue in 4 mL of ice-cold saline or buffer using a mechanical homogenizer.

2. Protein Precipitation: a. To the homogenate, add an equal volume of cold acetonitrile and vortex vigorously. b. Centrifuge at 4000 rpm for 15 minutes at 4°C.

3. Extraction: a. Transfer the supernatant to a clean tube. b. The subsequent extraction can proceed using either LLE (as in Protocol 1, starting from the extraction step) or SPE (as in Protocol 2, starting from the loading step).

4. Analysis: a. Follow the derivatization and analysis steps outlined in either Protocol 1 for GC-MS or the evaporation, reconstitution, and analysis steps in Protocol 2 for LC-MS/MS.

Experimental Workflow

The following diagram illustrates a typical workflow for the forensic toxicological analysis of this compound.

Forensic_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Blood, Urine, Tissue) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Chain_of_Custody Chain of Custody Documentation Sample_Storage->Chain_of_Custody Sample_Prep Sample Preparation (Homogenization, Dilution) Chain_of_Custody->Sample_Prep Extraction Extraction (LLE or SPE) Sample_Prep->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Interpretation Toxicological Interpretation Data_Processing->Interpretation Reporting Final Report Generation Interpretation->Reporting

General workflow for the forensic analysis of this compound.

Conclusion

The accurate and reliable analysis of this compound is essential in forensic toxicology. The protocols provided herein offer a framework for the extraction and instrumental analysis of this compound from various biological matrices. While specific quantitative data for this compound is not extensively published, the provided data for similar barbiturates can serve as a valuable reference for method development and validation. It is imperative that any analytical method be fully validated in-house to ensure its accuracy, precision, and fitness for purpose in a forensic setting.

References

Heptabarbital for In Vitro Studies in Neuronal Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabarbital, a member of the barbiturate class of drugs, acts as a central nervous system depressant. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct site on the GABA-A receptor, this compound potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. At higher concentrations, barbiturates can also directly activate the GABA-A receptor in the absence of GABA.

Beyond its primary effects on GABA-A receptors, this compound and other barbiturates are known to modulate other neuronal targets. These include the inhibition of AMPA receptors, which are critical for excitatory neurotransmission, and the modulation of voltage-gated calcium channels, which play a key role in neurotransmitter release. Furthermore, studies have indicated that barbiturates can affect mitochondrial function, potentially impacting neuronal viability under certain conditions.

These multifaceted effects make this compound a valuable tool for in vitro studies in neuronal cell cultures to investigate synaptic transmission, neuronal excitability, and neurotoxicity. This document provides detailed application notes and protocols for the use of this compound in such studies.

Data Presentation

The following tables summarize quantitative data for barbiturates in in vitro neuronal studies. It is important to note that while the focus is on this compound, much of the available quantitative data comes from studies on structurally and functionally similar barbiturates like phenobarbital and pentobarbital. These values should serve as a guide, and optimal concentrations for this compound should be determined empirically for each specific experimental setup.

Table 1: Electrophysiological Effects of Barbiturates on GABA-A Receptors in Cultured Neurons

BarbituratePreparationEffectConcentration/EC50/IC50Reference
PhenobarbitalCultured Rat Hippocampal NeuronsDirect activation of Cl- currentEC50: 3.0 mM[1]
PentobarbitalCultured Rat Hippocampal NeuronsDirect activation of Cl- currentEC50: 0.33 mM[1]
PhenobarbitalCultured Rat Hippocampal NeuronsPotentiation of 1 µM GABAEC50: 0.89 mM[1]
PentobarbitalCultured Rat Hippocampal NeuronsPotentiation of 1 µM GABAEC50: 94 µM[1]
PhenobarbitalCultured Rat Hippocampal NeuronsBlock of potentiated GABA currentsIC50: 12.9 mM[1]
PentobarbitalCultured Rat Hippocampal NeuronsBlock of potentiated GABA currentsIC50: 2.8 mM
PentobarbitalMouse Spinal Cord NeuronsPotentiation of 2 µM GABA50 µM
PhenobarbitalMouse Spinal Cord NeuronsPotentiation of 2 µM GABA500 µM

Table 2: Effects of Barbiturates on Other Neuronal Targets and Functions In Vitro

BarbituratePreparationEffectConcentrationReference
SecobarbitalRat Cortical CulturesPotentiation of NMDA-induced neuron death100-300 µM
AmobarbitalRat Cortical CulturesPotentiation of NMDA-induced neuron death100-300 µM
ThiamylalRat Cortical CulturesPotentiation of NMDA-induced neuron death100-300 µM
PentobarbitalMouse Dorsal Root Ganglion NeuronsDecrease in calcium-dependent action potential component50-500 µM
PhenobarbitalMouse Dorsal Root Ganglion NeuronsDecrease in calcium-dependent action potential component500-2000 µM
SecobarbitalRat Cortical CulturesMitochondrial depolarization100 µM

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Neurons

Heptabarbital_Signaling cluster_GABA GABAergic Synapse cluster_Glutamate Glutamatergic Synapse cluster_Mito_Ca Intracellular Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulator / Agonist AMPA_R AMPA Receptor This compound->AMPA_R Antagonist Mitochondria Mitochondria This compound->Mitochondria Inhibitor Ca_channel Voltage-Gated Ca2+ Channels This compound->Ca_channel Inhibitor Cl_channel Chloride Channel (Prolonged Opening) GABA_A->Cl_channel Modulates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Decreased Neuronal Firing Hyperpolarization->Inhibition Depolarization Reduced Neuronal Depolarization AMPA_R->Depolarization Mito_depol Mitochondrial Depolarization Mitochondria->Mito_depol Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx

Caption: this compound's multifaceted mechanism of action in neurons.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow start Start culture Prepare Primary Neuronal Culture start->culture setup Set up Patch-Clamp Rig (Whole-Cell Configuration) culture->setup baseline Record Baseline GABA-A Receptor Currents setup->baseline apply_hept Apply this compound (Varying Concentrations) baseline->apply_hept record_hept Record GABA-A Currents in Presence of this compound apply_hept->record_hept washout Washout this compound record_hept->washout record_washout Record Post-Washout GABA-A Currents washout->record_washout analyze Analyze Data (Current Amplitude, Duration, etc.) record_washout->analyze end End analyze->end

Caption: Workflow for studying this compound's effect on GABA-A currents.

Experimental Protocols

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic rats or mice, suitable for subsequent experiments with this compound.

Materials:

  • Timed-pregnant rat (E18) or mouse (E16)

  • Dissection medium: Hibernate-A

  • Digestion solution: Papain (20 units/ml) in Hibernate-A

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the hippocampi or cortices in ice-cold Hibernate-A.

  • Mince the tissue and incubate in the digestion solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform half-medium changes every 2-3 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is for assessing the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (DIV 7-21)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.

  • Internal solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP-Mg, and 0.3 mM GTP-Na, pH adjusted to 7.3 with CsOH.

  • GABA stock solution

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, with final vehicle concentration <0.1%)

Procedure:

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes with a resistance of 3-6 MΩ.

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell recording from a visually identified neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a brief pulse of GABA (e.g., 10 µM) to elicit a baseline GABA-A receptor-mediated current.

  • After establishing a stable baseline, co-apply this compound at various concentrations with GABA.

  • Record the changes in the amplitude and kinetics of the GABA-A current.

  • To test for direct activation, apply this compound in the absence of GABA.

  • Perform a washout by perfusing with aCSF alone to observe the reversibility of the drug's effect.

  • Analyze the data to determine changes in current amplitude, decay kinetics, and dose-response relationships.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to this compound, which can inhibit voltage-gated calcium channels.

Materials:

  • Cultured neurons (DIV 10-21)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

  • Imaging setup with a fluorescence microscope, camera, and appropriate filters

  • External solution (as in the electrophysiology protocol)

  • This compound stock solution

Procedure:

  • Load the cultured neurons with the calcium indicator according to the manufacturer's instructions. For Fura-2 AM, incubate cells for 30-45 minutes at 37°C.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the coverslip on the microscope stage and perfuse with external solution.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons to induce calcium influx (e.g., by brief application of high potassium solution or electrical field stimulation).

  • Record the fluorescence changes in response to the stimulus.

  • Apply this compound at the desired concentration and repeat the stimulation.

  • Record the fluorescence changes in the presence of this compound.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

Mitochondrial Membrane Potential Assay

This protocol assesses the effect of this compound on mitochondrial health by measuring changes in mitochondrial membrane potential.

Materials:

  • Cultured neurons

  • Fluorescent mitochondrial membrane potential dye (e.g., Rhodamine-123 or TMRE)

  • Fluorescence microscope or plate reader

  • This compound stock solution

Procedure:

  • Plate neurons in a suitable format for imaging or plate reader analysis (e.g., glass-bottom dishes or 96-well plates).

  • Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol. For Rhodamine-123, a 20-30 minute incubation is typical.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Treat the cells with various concentrations of this compound.

  • A known mitochondrial depolarizing agent (e.g., FCCP) can be used as a positive control.

  • Acquire fluorescence readings at different time points after drug application.

  • A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Analyze the data to determine the concentration- and time-dependent effects of this compound on mitochondrial membrane potential.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The provided concentrations and experimental conditions are based on published data for similar compounds and may require optimization for specific cell types and experimental goals. Always adhere to institutional guidelines for animal care and use, as well as laboratory safety procedures.

References

Application Notes and Protocols: Pharmacokinetic-Pharmacodynamic Modeling of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Heptabarbital is a sedative and hypnotic drug belonging to the barbiturate class, previously utilized for the treatment of insomnia.[1][2] Like other barbiturates, its therapeutic action stems from its effects on the central nervous system (CNS). Understanding the relationship between its concentration in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is crucial for predicting its efficacy and safety profile. These application notes provide a detailed overview of the PK/PD properties of this compound, protocols for its study, and a guide to modeling its concentration-effect relationship.

Pharmacodynamics (PD)

Mechanism of Action

This compound is a positive allosteric modulator of the Gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] Its primary mechanism involves binding to a site on the GABA-A receptor, distinct from the binding sites for GABA itself or benzodiazepines.[3] This binding potentiates the effect of the inhibitory neurotransmitter GABA, increasing the duration of chloride (Cl-) ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which decreases neuronal excitability and produces CNS depression.

In addition to its primary GABA-ergic effect, this compound also acts as an antagonist at the AMPA receptor, a subtype of the excitatory glutamate receptor. It may also bind to neuronal nicotinic acetylcholine receptors.

cluster_1 Postsynaptic Neuron GABA_Vesicle GABA GABA_R GABA-A Receptor (Cl- Channel) GABA_Vesicle->GABA_R Binds Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization & Neuronal Inhibition Cl_ion->Hyperpolarization Influx Leads to This compound This compound This compound->GABA_R Potentiates

Caption: this compound's mechanism of action on the GABA-A receptor.
Quantitative Pharmacodynamics

PK/PD modeling in rats, using electroencephalogram (EEG) changes as a pharmacodynamic endpoint, has been used to quantify the CNS effects of this compound. A sigmoidal Emax model successfully described the relationship between drug concentration and the decrease in EEG frequency.

ParameterValue (mean ± SD)UnitDescriptionSpeciesSource
EC50 78 ± 7mg/LConcentration producing 50% of the maximal effect on EEG.Rat
Emax 11.4 ± 1.7waves/secMaximum decrease in the total number of EEG waves per second.Rat
n (Hill Coefficient) 5.0 ± 1.5-Steepness of the concentration-effect curve.Rat

Pharmacokinetics (PK)

This compound is metabolized in the liver and its metabolites are excreted via the kidneys. Its pharmacokinetic profile is characterized by a relatively short half-life, which made it suitable for treating insomnia without causing significant next-day drowsiness.

ParameterValueUnitDescriptionSpeciesSource
Elimination Half-life (t1/2) 7.6 (mean)hoursTime for plasma concentration to reduce by half.Human
6.1 - 11.2hoursRange of observed half-life.Human
8 - 21minutesRange observed in control rats.Rat
Bioavailability (Oral) 83 (mean)%Fraction of drug reaching systemic circulation (sodium salt vs. free acid).Human
Time to Peak (Tmax) 0.33 - 2hoursTime to reach maximum plasma concentration (for sodium salt).Human
Volume of Distribution (Vd) 0.7LTheoretical volume into which the drug distributes.Not Specified
Clearance 0.04L/kg/hVolume of plasma cleared of drug per unit time.Not Specified
Intrinsic Clearance 84 - 371ml/min/kgRange observed in control rats.Rat
Urinary Excretion 0.16 - 0.30%Percentage of unchanged drug excreted in urine.Human

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the time course of a drug's effect. For this compound, this involves linking its plasma concentration to its CNS depressant effects, such as changes in EEG patterns.

Modeling Concepts
  • Sigmoidal Emax Model: This is a fundamental model used to describe non-linear, saturable concentration-effect relationships. It characterizes the effect based on the baseline effect (E0), maximum effect (Emax), the concentration at half-maximal effect (EC50), and the Hill coefficient (n) which describes the steepness of the curve.

  • Effect Compartment Model: A delay is often observed between the plasma concentration and the drug's effect, a phenomenon known as hysteresis. An effect compartment model, which is a hypothetical compartment linked to the central plasma compartment, is used to account for this delay. This was necessary to model the biphasic (increase followed by decrease) EEG effects of this compound at lower frequencies.

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Drug Dose C_plasma Plasma Concentration (Cp) Dose->C_plasma Absorption & Distribution Elimination Elimination C_plasma->Elimination Metabolism & Excretion C_effect Effect Site Concentration (Ce) C_plasma->C_effect k_e0 (Link Model) Effect Pharmacological Effect (e.g., EEG change) C_effect->Effect Transduction

Caption: Conceptual diagram of a PK/PD model with an effect compartment.

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study

This protocol is based on the methodology used to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers.

  • Study Design: Employ a randomized, crossover design with a sufficient washout period between treatments.

  • Subjects: Recruit healthy, non-smoking adult volunteers with normal liver and kidney function. Obtain informed consent.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 200 mg tablet) or its sodium salt equivalent in a capsule with a standardized volume of water after an overnight fast.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -20°C or lower until analysis.

  • Bioanalysis:

    • Develop and validate a quantitative method for this compound in plasma.

    • The published method involves a single-step liquid-liquid extraction followed by analysis using gas chromatography with an alkali flame ionization detector (GC-AFID). The method should be linear over the expected concentration range (e.g., 0.125 - 5.0 µg/mL).

  • Data Analysis: Use non-compartmental or compartmental analysis to calculate key PK parameters (t1/2, Cmax, Tmax, AUC). Calculate relative bioavailability by comparing the Area Under the Curve (AUC) of the two formulations.

Protocol 2: Rat PK/PD (EEG) Study

This protocol is based on the methodology for characterizing the concentration-EEG effect relationship of this compound in rats.

  • Animals: Use adult male Wistar rats. Acclimatize animals to laboratory conditions before the experiment.

  • Surgical Preparation: Anesthetize the rats and implant catheters in the femoral artery (for blood sampling) and femoral vein (for drug infusion). Implant EEG recording electrodes over the dura mater. Allow for recovery from surgery.

  • Drug Administration: Administer this compound via a controlled intravenous infusion at a constant rate (e.g., 6-9 mg/kg/min) until a deep anesthetic state is reached (e.g., EEG burst suppression with isoelectric periods ≥ 5 seconds).

  • Concurrent Sampling:

    • Pharmacokinetics: Collect arterial blood samples at frequent, regular intervals during and after the infusion until the animal recovers.

    • Pharmacodynamics: Record EEG signals continuously throughout the entire experimental period.

  • Sample and Data Processing:

    • Process blood samples to obtain plasma and analyze for this compound concentration using a validated analytical method (e.g., GC or LC-MS/MS).

    • Process the raw EEG signal using aperiodic analysis to quantify parameters such as the total number of waves per second (TNW) or amplitudes per second (AMP) across different frequency bands.

  • PK/PD Modeling:

    • Model the plasma concentration-time data to obtain individual PK parameters.

    • Correlate the plasma concentration data with the time-matched EEG effect data.

    • Use a modeling software (e.g., NONMEM) to fit the data to an appropriate PK/PD model, such as a sigmoidal Emax model linked to an effect compartment, to estimate parameters like EC50 and Emax.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Modeling A Anesthetize Rat & Implant Catheters/Electrodes B Animal Recovery A->B C Start EEG Recording B->C D Start IV Infusion of this compound E Collect Arterial Blood Samples F Analyze Plasma Samples (PK Data) C->F G Analyze EEG Signal (PD Data) C->G D->E D->F D->G E->F E->G H Perform PK/PD Modeling F->H G->H

Caption: Experimental workflow for a PK/PD study of this compound in rats.

References

Troubleshooting & Optimization

Troubleshooting low yield in Heptabarbital synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heptabarbital Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of this compound.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

A1: Low yields in barbiturate synthesis, such as that of this compound, often stem from issues in the core condensation reaction between a disubstituted malonic ester and urea. Key areas to investigate include the quality of reagents, the effectiveness of the base used, reaction temperature, and moisture control. Incomplete reactions or the formation of side products are also common culprits.

Q2: How does the quality of the starting materials affect the reaction?

A2: The purity of your starting materials is critical. For this compound synthesis, this typically involves a disubstituted malonic ester (specifically, diethyl (heptan-2-yl)malonate) and urea. The malonic ester should be free of acidic impurities and residual alcohols from its preparation. The urea should be dry, as moisture can interfere with the condensation reaction. The base, commonly sodium ethoxide, must be anhydrous and not degraded.

Q3: I suspect an issue with the base (sodium ethoxide). How can I troubleshoot this?

A3: Sodium ethoxide is highly hygroscopic and can decompose upon exposure to air and moisture, reducing its basicity. This can lead to an incomplete reaction.

  • Verification: Use freshly prepared or properly stored sodium ethoxide. A partially decomposed base will be less effective at deprotonating the malonic ester, a crucial step for the reaction to proceed.

  • Alternative Bases: While sodium ethoxide is common, other strong bases like sodium methoxide can be used. The choice of base can influence the reaction rate and yield.

Q4: Could my reaction conditions be the source of the low yield?

A4: Absolutely. The condensation reaction requires careful control of temperature and reaction time.

  • Temperature: The reaction is typically heated to drive it to completion. However, excessive temperatures can lead to the decomposition of urea and the formation of unwanted byproducts, thereby reducing the yield of this compound. It is crucial to maintain the recommended temperature range for the specific protocol you are following.

  • Reaction Time: Insufficient reaction time will result in an incomplete reaction, leaving unreacted starting materials. Conversely, prolonged reaction times at high temperatures can also promote side reactions and degradation.

Q5: I'm having trouble with the purification of the final product. Could this be impacting my yield?

A5: Purification is a critical step where significant product loss can occur. This compound, as a barbituric acid derivative, is acidic and can be purified by recrystallization.

  • Isolation: After the reaction, the product is typically isolated by acidification of the reaction mixture, which precipitates the crude this compound. Incomplete precipitation will lead to loss of product in the filtrate.

  • Recrystallization: The choice of solvent for recrystallization is crucial. An ideal solvent will dissolve the crude product at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Multiple recrystallization steps may be necessary to achieve high purity, but each step will involve some product loss.

Frequently Asked Questions (FAQs)

What is the expected yield for this compound synthesis?

While specific yields can vary based on the exact protocol and scale, yields for barbiturate synthesis can range from moderate to good (50-80%) under optimized conditions. The table below presents hypothetical yield data under different conditions to illustrate potential outcomes.

How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis should be used. The melting point of pure this compound is a good indicator of purity; a broad melting range suggests the presence of impurities.

Can I use a different derivative of malonic acid?

The structure of the final barbiturate is determined by the substituents on the malonic ester. For this compound, (heptan-2-yl)malonic ester is required. Using a different malonic ester derivative will result in the synthesis of a different barbiturate.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Conditions

Parameter Condition A Condition B (Optimized) Condition C
Base Quality Old Sodium EthoxideFresh Sodium EthoxideFresh Sodium Ethoxide
Solvent Anhydrous EthanolAnhydrous EthanolEthanol (not anhydrous)
Temperature 100°C80°C80°C
Reaction Time 6 hours8 hours8 hours
Yield 35%75%45%

Experimental Protocols

General Protocol for this compound Synthesis

This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add diethyl (heptan-2-yl)malonate, followed by dry urea.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The mixture should be stirred continuously.

  • Isolation: After reflux, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) until the this compound precipitates out.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

Heptabarbital_Synthesis_Pathway cluster_reactants Reactants MalonicEster Diethyl (heptan-2-yl)malonate Intermediate Condensation MalonicEster->Intermediate Urea Urea Urea->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate This compound This compound Intermediate->this compound  Cyclization & Acidification Ethanol Ethanol (byproduct) Intermediate->Ethanol

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Malonic Ester, Urea, Base) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Use Fresh/Pure Reagents ReagentsOK->ReplaceReagents No CheckConditions Verify Reaction Conditions (Temperature, Time, Moisture) ReagentsOK->CheckConditions Yes End Yield Improved ReplaceReagents->End ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Adjust Temp/Time/ Ensure Anhydrous ConditionsOK->OptimizeConditions No CheckPurification Review Purification (Precipitation, Recrystallization) ConditionsOK->CheckPurification Yes OptimizeConditions->End PurificationOK Purification Efficient? CheckPurification->PurificationOK OptimizePurification Optimize pH/Solvent PurificationOK->OptimizePurification No PurificationOK->End Yes OptimizePurification->End

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Optimizing Heptabarbital Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of heptabarbital via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on the physicochemical properties of this compound and general practices for barbiturates, suitable solvent systems often include mixtures of a soluble solvent with an anti-solvent. Common choices include ethanol-water or isopropanol-water mixtures. The exact ratio should be determined experimentally to maximize recovery and purity.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is 174°C.[1] A sharp melting point range close to this temperature is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How can I improve the yield of my recrystallization?

A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound.[2] Excessive solvent will keep more of the product dissolved even after cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals and improve recovery. Minimizing the volume of cold solvent used for washing the crystals will also reduce product loss.

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. To resolve this, try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Using a different solvent system with a lower boiling point or a higher proportion of the anti-solvent can also prevent this issue.

Q5: No crystals are forming, even after the solution has cooled. What is the problem?

A5: A lack of crystal formation could be due to several factors. The most common reason is using too much solvent, resulting in a solution that is not saturated upon cooling. If this is the case, you can evaporate some of the solvent to increase the concentration and then attempt to cool the solution again. Another possibility is that the solution is supersaturated. This can often be resolved by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound to induce nucleation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with too much cold solvent.- Evaporate excess solvent and re-cool.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling at room temperature and then in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
"Oiling Out" - The solution is too concentrated or cooled too quickly.- The boiling point of the solvent is too high.- Presence of impurities that lower the melting point of the mixture.- Add a small amount of hot solvent to redissolve the oil and cool slowly.- Select a solvent with a lower boiling point.- Consider a preliminary purification step if the starting material is highly impure.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.
Poor Crystal Quality (e.g., fine powder, needles) - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature without disturbance before cooling in an ice bath. This promotes the growth of larger, more well-defined crystals.
Melting point is broad and/or depressed - The crystals are impure.- The crystals are not completely dry.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃--INVALID-LINK--
Molecular Weight 250.3 g/mol --INVALID-LINK--
Melting Point 174°C[1]
Solubility (at 25°C) 250 mg/L in water[1]
Solubility in Organic Solvents (Room Temp.) - DMF: 30 mg/mL- DMSO: 30 mg/mL- Ethanol: 10 mg/mL[2]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent mixtures (e.g., ethanol/water, isopropanol/water) to identify a suitable system where this compound has high solubility when hot and low solubility when cold.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent or solvent mixture.

    • Heat the flask on a hot plate with gentle swirling.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a funnel and a clean receiving flask.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the receiving flask and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (174°C) indicates high purity.

Visualizations

Experimental Workflow for this compound Recrystallization

experimental_workflow start Impure this compound dissolution Dissolution in minimum hot solvent start->dissolution decolorization Decolorization (with activated charcoal, if needed) dissolution->decolorization hot_filtration Hot Filtration (removes insoluble impurities) decolorization->hot_filtration crystallization Crystallization (slow cooling) hot_filtration->crystallization isolation Isolation (vacuum filtration) crystallization->isolation washing Washing (with ice-cold solvent) isolation->washing drying Drying (under vacuum) washing->drying end Pure this compound drying->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Decision Tree for this compound Recrystallization

troubleshooting_tree start Recrystallization Issue? no_crystals No Crystals Forming? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out No too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes low_yield Low Yield? oiling_out->low_yield No improper_cooling Cooled too quickly? oiling_out->improper_cooling Yes impure_product Impure Product? low_yield->impure_product No excess_solvent_wash Excessive solvent for dissolution or washing? low_yield->excess_solvent_wash Yes colored_crystals Colored crystals? impure_product->colored_crystals Yes broad_mp Broad melting point? impure_product->broad_mp No supersaturated Supersaturated solution? too_much_solvent->supersaturated No evaporate_solvent Evaporate some solvent and re-cool too_much_solvent->evaporate_solvent Yes scratch_or_seed Scratch flask or add seed crystal supersaturated->scratch_or_seed Yes redissolve_and_cool_slowly Re-dissolve and cool slowly improper_cooling->redissolve_and_cool_slowly optimize_solvent_volume Use minimum effective solvent volume excess_solvent_wash->optimize_solvent_volume use_charcoal Use activated charcoal colored_crystals->use_charcoal re_recrystallize Re-recrystallize or ensure fully dry broad_mp->re_recrystallize

Caption: A decision tree to diagnose and solve common issues during this compound recrystallization.

References

Heptabarbital Stability and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of heptabarbital stability and degradation product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

This compound, a barbiturate derivative, is susceptible to degradation through hydrolysis, oxidation, and photolysis. The primary degradation pathway involves the hydrolytic cleavage of the barbituric acid ring. Under basic conditions, the amide bonds are susceptible to cleavage, leading to the formation of diamides and ultimately substituted malonylurea derivatives. Acidic conditions can also facilitate hydrolysis, although often to a lesser extent. Oxidation can target the ethyl and cycloheptenyl side chains, while photolytic degradation can occur upon exposure to UV light, potentially leading to complex mixtures of degradants.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known chemistry of barbiturates, the following are likely degradation products:

  • Hydrolytic Degradation:

    • (1-cyclohepten-1-yl)ethylmalonamide

    • (1-cyclohepten-1-yl)ethylmalonic acid

    • Urea

  • Oxidative Degradation:

    • Hydroxylated derivatives on the cycloheptenyl or ethyl group.

    • Ketone derivatives on the cycloheptenyl or ethyl group.

  • Photolytic Degradation:

    • A complex mixture of products resulting from radical reactions and rearrangements.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for separating this compound from its degradation products and any process-related impurities. A typical approach involves:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be optimized to ensure good peak shape for this compound and its potential degradation products.

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q4: My HPLC chromatogram shows peak tailing for the this compound peak. What could be the cause?

Peak tailing for barbiturates is often due to interactions with residual silanol groups on the silica-based column packing. To troubleshoot this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.

  • Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase.

  • Add a Competitive Amine: Adding a small amount of a competitive amine, like triethylamine, to the mobile phase can block the active silanol sites.

Q5: My this compound retention time is shifting between injections. What should I check?

Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can lead to shifts. Ensure accurate preparation and use a solvent reservoir cover.

  • Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in a Stability Study
Problem Possible Causes Recommended Actions
An unknown peak appears in the chromatogram of a stability sample.1. Degradation of this compound.2. Contamination from the sample matrix or solvent.3. Leaching from the container closure system.1. Perform a forced degradation study to see if the peak is generated under stress conditions.2. Analyze a blank (matrix without this compound) to rule out matrix interference.3. Use a different, high-purity solvent.4. Analyze a solution stored in a different container type.
The area of a known degradation product is higher than expected.1. Inadequate storage conditions (e.g., exposure to light or high temperature).2. Interaction with excipients in the formulation.1. Verify the storage conditions of the stability chamber.2. Investigate potential drug-excipient interactions by analyzing this compound in the presence of individual excipients.
Guide 2: Optimizing HPLC Separation of this compound and Its Degradants
Problem Possible Causes Recommended Actions
Co-elution of this compound with a degradation product.1. Inadequate mobile phase strength or selectivity.2. Unsuitable column chemistry.1. Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).2. Try a column with a different stationary phase (e.g., C8, phenyl-hexyl).3. Consider using gradient elution.
Poor resolution between two degradation product peaks.1. Similar polarity of the degradation products.2. Suboptimal chromatographic conditions.1. Fine-tune the mobile phase composition.2. Decrease the flow rate.3. Use a longer column or a column with smaller particle size.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.

    • Heat the solution at 80°C for 2 hours.

    • If no degradation is observed, repeat with 1 N HCl.

    • Cool the solution and neutralize with an appropriate amount of NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 2 hours.

    • If no degradation is observed, heat at 80°C for 2 hours or use 1 N NaOH.

    • Cool the solution and neutralize with an appropriate amount of HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol/water) and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the sample in mobile phase for HPLC analysis.

Data Presentation:

Stress Condition This compound Assay (%) Number of Degradation Products Major Degradation Product (% Area)
0.1 N HCl, 80°C, 2h
1 N HCl, 80°C, 2h
0.1 N NaOH, RT, 2h
1 N NaOH, 80°C, 2h
3% H₂O₂, RT, 24h
Photolytic (Solution)
Photolytic (Solid)
Thermal (105°C, 24h)
Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a general HPLC method for the separation and quantification of this compound and its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0B: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

Visualizations

Heptabarbital_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) This compound This compound Malonamide (1-cyclohepten-1-yl)ethylmalonamide This compound->Malonamide Ring Opening Oxidized_Products Hydroxylated/Keto Derivatives This compound->Oxidized_Products Photodegradants Complex Mixture This compound->Photodegradants MalonicAcid (1-cyclohepten-1-yl)ethylmalonic Acid Malonamide->MalonicAcid Urea Urea Malonamide->Urea

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_method_dev Method Development Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, H₂O₂, Light, Heat) Start->Forced_Degradation Sample_Dilution Dilution with Mobile Phase Forced_Degradation->Sample_Dilution HPLC_Analysis HPLC Analysis Sample_Dilution->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Method_Optimization Method Optimization (Column, Mobile Phase) Data_Analysis->Method_Optimization Method_Validation Method Validation (ICH) Method_Optimization->Method_Validation

Technical Support Center: Forced Degradation Studies of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Heptabarbital.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation of this compound under various stress conditions.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic conditions. 1. This compound is stable under the tested conditions. 2. The concentration of the acid or base is too low. 3. The temperature is not high enough to induce degradation.1. Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH). 2. Increase the temperature in increments (e.g., to 60°C or 80°C). 3. Extend the duration of the study.
Complete degradation of this compound is observed. The stress conditions are too harsh.1. Reduce the concentration of the stressor (acid, base, oxidizing agent). 2. Lower the temperature. 3. Decrease the exposure time.
Multiple, poorly resolved peaks in the chromatogram. 1. The chromatographic method is not optimized for separating the degradation products. 2. The mobile phase composition is not suitable. 3. The column is not appropriate for the analytes.1. Modify the gradient profile of the mobile phase. 2. Adjust the pH of the mobile phase. 3. Try a different column with a different stationary phase (e.g., C18, phenyl-hexyl).
Inconsistent results between replicate experiments. 1. Inaccurate preparation of solutions. 2. Variability in experimental conditions (temperature, light exposure). 3. Instability of degradation products.1. Ensure accurate and consistent preparation of all solutions. 2. Tightly control all experimental parameters. 3. Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: The primary objectives are to:

  • Identify potential degradation products.[1][2]

  • Elucidate the degradation pathways of this compound.[1][2]

  • Assess the intrinsic stability of the this compound molecule.[1]

  • Develop and validate a stability-indicating analytical method.

Q2: Which stress conditions should be applied in a forced degradation study of this compound?

A2: According to ICH guidelines, the following stress conditions are recommended:

  • Acidic hydrolysis: e.g., 0.1 N HCl at 60°C.

  • Basic hydrolysis: e.g., 0.1 N NaOH at 60°C.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: e.g., solid drug at 105°C.

  • Photodegradation: e.g., exposure to UV and visible light.

Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the separation and quantification of this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial for ensuring the safety, efficacy, and quality of the drug product throughout its shelf life.

Experimental Protocols

Protocol 1: Acidic Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with 0.1 N HCl to achieve a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature and protect it from light for 24 hours.

  • At specified time intervals, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to an appropriate concentration.

  • Analyze the sample using a validated stability-indicating HPLC method.

Data Presentation

The quantitative results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Assay of this compound % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 N HCl, 60°C, 24h85.214.824.5 min
0.1 N NaOH, 60°C, 24h78.921.133.8 min
3% H₂O₂, RT, 24h92.57.515.2 min
Heat, 105°C, 24h98.11.916.1 min
Photolight, 24h99.30.70-

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_stress Dilute with Stressor prep_stock->prep_stress acid Acid Hydrolysis prep_stress->acid base Base Hydrolysis prep_stress->base oxidation Oxidation prep_stress->oxidation thermal Thermal prep_stress->thermal photo Photodegradation prep_stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze quantify Quantify Degradation analyze->quantify identify Identify Degradants analyze->identify pathway Elucidate Pathway identify->pathway

Caption: Workflow for forced degradation studies of this compound.

Hypothetical Degradation Pathway of this compound

G This compound This compound Hydrolysis_Product Hydrolysis Product (Ring Opening) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (Epoxide Formation) This compound->Oxidation_Product Oxidation

Caption: Hypothetical degradation pathways of this compound.

References

Improving peak shape and resolution in Heptabarbital HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Heptabarbital, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound HPLC analysis?

A1: A common starting point for the analysis of barbiturates like this compound is reversed-phase HPLC.[1] A C18 column is frequently used as the stationary phase.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[3] The pH of the mobile phase is a critical parameter for optimizing the peak shape of barbiturates.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a common issue with barbiturates, can be caused by several factors. A primary cause is the interaction of the analyte with acidic silanol groups on the silica-based column packing material. Other potential causes include column contamination, a void at the column inlet, or extra-column dead volume in the HPLC system.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: Improving resolution involves several strategies. You can enhance column efficiency by using a column with a smaller particle size or a longer column. Adjusting the mobile phase composition, such as the organic solvent ratio or the pH, can alter the selectivity between peaks. Lowering the flow rate can sometimes lead to better separation, although it will increase the analysis time.

Q4: What is a suitable detection wavelength for this compound?

A4: Barbiturates, including this compound, are typically detected using a UV detector. A common detection wavelength for barbiturates is around 214 nm, though the optimal wavelength may vary slightly. It is advisable to determine the UV absorbance maximum of this compound in your mobile phase for the best sensitivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of quantification and reduce resolution. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Secondary interactions with silanol groups Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH is used). Alternatively, use an end-capped column or a column with a different stationary phase.
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a weaker solvent if possible.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. A guard column can help extend the life of the analytical column.
Extra-column dead volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Issue 2: Insufficient Resolution

When peaks are not adequately separated, it can be difficult to accurately identify and quantify the individual components.

Potential Cause Recommended Solution
Low column efficiency Increase the column length or use a column with smaller particles to increase the number of theoretical plates.
Inadequate selectivity Modify the mobile phase composition by changing the organic modifier (e.g., methanol vs. acetonitrile) or adjusting the pH to alter the retention characteristics of the analytes. Consider trying a different column stationary phase (e.g., phenyl-hexyl instead of C18).
Retention factor (k') is too low Decrease the strength of the organic solvent in the mobile phase to increase the retention time and potentially improve separation.
High flow rate Reduce the flow rate. This often leads to better resolution, but at the cost of longer analysis times.
Elevated column temperature While higher temperatures can improve efficiency, for some compounds, a lower temperature might enhance selectivity. Experiment with different column temperatures.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and analytical goals.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium phosphate monobasic

  • Phosphoric acid

  • HPLC-grade water

  • Sample for analysis

2. Instrument and Column:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Aqueous Buffer (e.g., 25 mM Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of the aqueous buffer and acetonitrile (e.g., 60:40 v/v). Degas the mobile phase before use. The optimal ratio should be determined empirically.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards.

  • Sample Preparation: The sample preparation method will depend on the matrix. For example, a liquid-liquid extraction or solid-phase extraction may be necessary for biological samples. The final extract should be dissolved in the mobile phase.

5. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 25 mM Phosphate Buffer pH 3.0 (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 214 nm

6. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample Parameters start->check_sample column_void Column Void? check_column->column_void Inspect column_contamination Contamination? check_column->column_contamination Inspect ph_issue Incorrect pH? check_mobile_phase->ph_issue Verify buffer_issue Inadequate Buffer? check_mobile_phase->buffer_issue Verify overload Sample Overload? check_sample->overload Analyze solvent_mismatch Solvent Mismatch? check_sample->solvent_mismatch Analyze replace_column Replace Column column_void->replace_column Yes flush_column Flush Column column_contamination->flush_column Yes adjust_ph Adjust pH ph_issue->adjust_ph Yes increase_buffer Increase Buffer Strength buffer_issue->increase_buffer Yes reduce_concentration Reduce Concentration/ Injection Volume overload->reduce_concentration Yes change_solvent Dissolve in Mobile Phase solvent_mismatch->change_solvent Yes

Caption: Troubleshooting workflow for addressing peak tailing issues in HPLC analysis.

Improving_Resolution_Workflow start Insufficient Resolution efficiency Improve Efficiency (N) start->efficiency selectivity Change Selectivity (α) start->selectivity retention Adjust Retention (k') start->retention smaller_particles Use Smaller Particles efficiency->smaller_particles longer_column Increase Column Length efficiency->longer_column change_mobile_phase Modify Mobile Phase (pH, Organic Solvent) selectivity->change_mobile_phase change_column Change Stationary Phase selectivity->change_column weaker_solvent Decrease Organic % retention->weaker_solvent outcome Improved Resolution smaller_particles->outcome longer_column->outcome change_mobile_phase->outcome change_column->outcome weaker_solvent->outcome

Caption: Key strategies for improving peak resolution in HPLC.

References

Addressing matrix effects in LC-MS/MS quantification of Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Heptabarbital.

Troubleshooting Guides & FAQs

Q1: What are matrix effects, and how do they impact my this compound quantification?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). These endogenous components, like phospholipids or salts, can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results. Ion suppression is the more common phenomenon observed.[3]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A: The most reliable method is to quantitatively assess the matrix effect by calculating the Matrix Factor (MF) . This is typically done using a post-extraction spike experiment.[1] You compare the peak area of this compound spiked into an extracted blank matrix (a sample processed without the analyte) with the peak area of this compound in a neat solution (e.g., mobile phase).

The formula is:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Q3: My results show significant ion suppression. What are the primary strategies to mitigate this?

A: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE is often the most effective at removing a broad range of interferences but is also the most complex and costly.

  • Improve Chromatographic Separation: Adjusting your LC method (e.g., modifying the gradient, changing the column) can separate this compound from the interfering compounds, so they do not enter the MS source at the same time.

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization and accurate quantification even if suppression occurs. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: Which sample preparation method is best for this compound in plasma?

A: The "best" method depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least clean. It removes proteins but leaves behind many other matrix components like phospholipids, often resulting in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind. It is a good balance between cleanliness and complexity.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a sorbent to selectively retain this compound while washing away interferences. This method generally results in the lowest matrix effects and highest sensitivity but requires more extensive method development.

For a summary of how these methods typically perform for small molecules like this compound, see Table 1.

Q5: What is a suitable internal standard for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). SIL internal standards have nearly identical chemical properties and chromatographic retention times to the analyte, meaning they are affected by matrix interferences in the same way. This co-elution allows for the most accurate correction of signal suppression or enhancement. If a SIL-IS for this compound is not commercially available, a structural analog (another barbiturate not present in the samples, such as Butalbital or Secobarbital) can be used as a cost-effective alternative. However, it's crucial to validate that the analog's ionization is affected similarly by the matrix.

Quantitative Data Summary

The following tables provide representative data for developing and validating an LC-MS/MS method for this compound. Note that specific values will vary between laboratories and instruments.

Table 1: Comparison of Sample Preparation Methods for this compound in Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 105%70 - 90%> 90%
Matrix Effect (MF) 0.4 - 0.8 (Significant Suppression)0.7 - 1.0 (Mild to No Suppression)0.9 - 1.1 (Minimal Effect)
Relative Standard Deviation (RSD%) < 15%< 10%< 5%
Complexity & Time Low / FastModerate / ModerateHigh / Slow
Cost per Sample LowLow-ModerateHigh

Data is illustrative of typical performance for small molecule bioanalysis and should be confirmed experimentally.

Table 2: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (Q1) m/z 249.1
Product Ion (Q3) - Quantifier m/z 206.1
Product Ion (Q3) - Qualifier m/z 164.1
Internal Standard (Analog) Butalbital (Precursor: m/z 223.1, Product: m/z 180.1)

This compound has a molecular weight of 250.29 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed at m/z 249.1. Product ions are proposed based on typical barbiturate fragmentation patterns.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is a general guideline for a mixed-mode cation exchange SPE plate and should be optimized.

  • Pre-treat Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition Plate: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 0.1 M acetic acid. Apply vacuum.

    • Wash 2: Add 1 mL of methanol. Apply vacuum until the sorbent is completely dry.

  • Elute: Elute this compound by adding 500 µL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample (with this compound & Matrix) IS Add Internal Standard (e.g., this compound-d5) Sample->IS Extraction Extraction Step (PPT, LLE, or SPE) IS->Extraction Evap Evaporate & Reconstitute in Mobile Phase Extraction->Evap LC LC Separation (C18 Column) Evap->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Data Data Acquisition (Peak Area Integration) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot against Calibration Curve Ratio->Curve Result Determine Concentration Curve->Result

Caption: Workflow for this compound quantification.

G Start Inaccurate or Imprecise This compound Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS AssessMF Assess Matrix Factor (MF) using Post-Extraction Spike CheckIS->AssessMF No CheckIS->AssessMF Yes UseSIL Implement a SIL-IS if available CheckIS->UseSIL No, and analog IS is insufficient MF_Bad Is MF outside acceptable range (e.g., <0.8 or >1.2)? AssessMF->MF_Bad ImprovePrep Improve Sample Prep: PPT -> LLE or SPE MF_Bad->ImprovePrep Yes MF_OK Matrix Effect is acceptable. Investigate other issues (e.g., standard prep, instrument). MF_Bad->MF_OK No Revalidate Re-validate Assay UseSIL->Revalidate ImproveLC Optimize Chromatography to separate interferences ImprovePrep->ImproveLC ImproveLC->Revalidate

References

Strategies to prevent Heptabarbital precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Heptabarbital in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a barbiturate derivative that acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1] Its primary mechanism involves binding to the GABA-A receptor at a site distinct from the GABA binding site, potentiating the effect of GABA.[1] This increases the duration of the chloride ion channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in central nervous system depression.[1]

Q2: What is the solubility of this compound?

This compound is sparingly soluble in water but shows good solubility in organic solvents. The table below summarizes its solubility in various common laboratory solvents.

SolventSolubility
Water250 mg/L (at 25 °C)
DMSO~30 mg/mL
DMF~30 mg/mL
Ethanol~10 mg/mL

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its aqueous solubility limit.

  • Improper Dissolution of Stock Solution: The initial stock solution may not have been fully dissolved.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[2]

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium can influence the charge state and solubility of this compound.

Troubleshooting Guides

Issue: Precipitate forms immediately after adding this compound stock solution to the media.

This is a common issue often caused by "solvent shock" or exceeding the solubility limit.

Troubleshooting Workflow:

start Precipitate observed immediately check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution (gentle warming/vortexing). check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution direct_dilution Direct dilution of concentrated stock into media. check_dilution->direct_dilution serial_dilution Perform serial dilutions as an intermediate step. direct_dilution->serial_dilution check_concentration Is the final concentration too high? serial_dilution->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes solvent_control Is the final solvent concentration <0.5%? check_concentration->solvent_control No end Solution should be clear. lower_concentration->end adjust_solvent Adjust stock concentration to lower final solvent volume. solvent_control->adjust_solvent No solvent_control->end Yes adjust_solvent->end

Caption: Troubleshooting immediate precipitation of this compound.

Solutions:

  • Prepare a clear stock solution: Ensure your this compound is completely dissolved in the organic solvent before any dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in pre-warmed media.

  • Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

  • Stir gently while adding: Slowly add the stock solution to the media while gently swirling the tube or flask to facilitate mixing and prevent localized high concentrations.

Issue: Precipitate forms over time in the incubator.

This may indicate issues with the stability of this compound in the culture medium or interactions with media components.

Troubleshooting Steps:

  • Check for media evaporation: Ensure proper humidity in your incubator to prevent the medium from becoming more concentrated over time.

  • Evaluate serum concentration: If using a low-serum or serum-free medium, the lack of proteins that can aid in solubilization might be a factor.

  • Verify media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).

  • Reduce final concentration: The effective concentration of this compound may be lower than its precipitation threshold over time.

  • Perform a stability study: If the problem persists, it is advisable to determine the stability of this compound in your specific cell culture medium under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the this compound in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Ensure complete dissolution by vortexing. If necessary, gently warm the solution at 37°C for a short period.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution (Example for a final concentration of 10 µM):

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium to obtain a 100 µM solution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium.

    • Final Dilution: Further dilute the intermediate solution 1:10 in pre-warmed complete cell culture medium to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.

    • Gently mix the final working solution. The final DMSO concentration in this example is 0.1%.

Note: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Experimental Workflow:

start Prepare this compound-containing media at desired concentration incubate Incubate media at 37°C, 5% CO2 start->incubate time_points Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48h) incubate->time_points centrifuge Centrifuge aliquots to pellet any precipitate time_points->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Analyze this compound concentration in supernatant (e.g., HPLC, LC-MS) supernatant->analysis compare Compare concentrations to time 0 analysis->compare end Determine stability profile compare->end

Caption: Workflow for assessing this compound stability in cell culture media.

Procedure:

  • Prepare a sufficient volume of your complete cell culture medium containing the desired final concentration of this compound.

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect aliquots of the medium.

  • To check for precipitation, centrifuge the aliquots at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the concentrations at different time points to the initial concentration at time 0 to determine the stability of this compound.

Signaling Pathway

This compound's Modulation of the GABA-A Receptor

This compound, like other barbiturates, enhances the inhibitory effects of GABA by binding to an allosteric site on the GABA-A receptor. This binding event increases the duration of chloride channel opening, leading to prolonged hyperpolarization of the postsynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GABA site Chloride_channel Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_channel Prolongs opening Heptabarbital_binding This compound (Allosteric Site) Heptabarbital_binding->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_channel->Hyperpolarization Cl- influx

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Heptabarbital Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of heptabarbital in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs. This document outlines detailed experimental protocols, presents a comparative analysis of method validation parameters, and discusses alternative analytical techniques.

Introduction to this compound and the Need for Validated Assays

This compound is a barbiturate derivative that has been used as a sedative-hypnotic agent. Accurate and reliable quantification of this compound in biological matrices such as blood, plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Validated analytical methods are essential to ensure the accuracy, precision, and reliability of the obtained results, which is a regulatory requirement in clinical and forensic settings. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of barbiturates due to its robustness, sensitivity, and accessibility.

Comparison of Validated HPLC Methods

While specific validated HPLC methods exclusively for this compound are not abundantly detailed in recent literature, established methods for the simultaneous determination of multiple barbiturates, including this compound, provide a strong basis for its analysis. Below is a comparison of two representative HPLC-UV methods adapted for this compound analysis, based on common practices for barbiturate quantification.

Table 1: Comparison of Validated HPLC Method Parameters for this compound Analysis

ParameterMethod 1: Reversed-Phase HPLC with Liquid-Liquid ExtractionMethod 2: Reversed-Phase HPLC with Solid-Phase Extraction
Biological Matrix Plasma, UrineSerum, Plasma
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (50:50, v/v)Gradient or Isocratic: Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Detection UV at 240 nmUV at 230-254 nm
Linearity Range 1 - 50 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) ~1 µg/mL~0.5 µg/mL
Intra-day Precision (%RSD) < 5%< 4%
Inter-day Precision (%RSD) < 7%< 6%
Accuracy (% Recovery) 95 - 105%97 - 103%

Detailed Experimental Protocols

Method 1: Reversed-Phase HPLC with Liquid-Liquid Extraction (LLE)

This method is a robust and widely used approach for the extraction of barbiturates from biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or urine sample, add an internal standard (e.g., another barbiturate not expected in the sample, such as phenobarbital if analyzing for this compound alone).

  • Acidify the sample with 0.1 M HCl to a pH of approximately 3-4.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of methanol and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector set at 240 nm.

Method 2: Reversed-Phase HPLC with Solid-Phase Extraction (SPE)

SPE offers a cleaner extract compared to LLE, which can lead to improved sensitivity and column longevity.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • To 1 mL of serum or plasma, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of a methanol:water mixture (e.g., 20:80, v/v).

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 4.5).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength between 230 and 254 nm.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis BiologicalMatrix Biological Matrix (Plasma, Serum, Urine) AddIS Add Internal Standard BiologicalMatrix->AddIS Extraction Extraction AddIS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Method 1 SPE Solid-Phase Extraction Extraction->SPE Method 2 Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection DataAnalysis Data Acquisition and Analysis Detection->DataAnalysis

Caption: Experimental workflow for HPLC analysis of this compound.

Alternative Analytical Methods

While HPLC is a robust technique, other methods can also be employed for the analysis of this compound in biological matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of barbiturates.[1] It often requires derivatization of the analyte to increase its volatility and improve chromatographic performance.

  • Sample Preparation: Typically involves liquid-liquid extraction followed by derivatization with an alkylating agent (e.g., trimethylanilinium hydroxide for on-column methylation).

  • Advantages: Excellent sensitivity and selectivity, providing structural information for confirmation.

  • Disadvantages: May require a derivatization step, which adds complexity to the sample preparation.

2. Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample volume.

  • Sample Preparation: Often involves simple dilution and filtration of the biological sample.

  • Advantages: High separation efficiency, low sample and reagent consumption.

  • Disadvantages: Can have lower concentration sensitivity compared to HPLC and GC-MS unless coupled with preconcentration techniques.

Table 2: Comparison with Alternative Methods

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Liquid chromatographyGas chromatography with mass spectrometric detectionElectrophoretic separation in a capillary
Sensitivity GoodExcellentModerate to Good
Specificity ModerateExcellentGood
Sample Throughput HighModerateHigh
Cost ModerateHighLow to Moderate
Derivatization Not usually requiredOften requiredNot usually required

Conclusion

The choice of an analytical method for the determination of this compound in biological matrices depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. The presented HPLC-UV methods, utilizing either liquid-liquid extraction or solid-phase extraction, offer reliable and validated approaches for routine analysis. For applications requiring higher sensitivity and confirmatory analysis, GC-MS is a powerful alternative, while Capillary Electrophoresis provides a high-efficiency separation with minimal sample consumption. Researchers should carefully consider the validation parameters and experimental protocols to select the method that best suits their analytical needs.

References

A Comparative Analysis of Heptabarbital and Phenobarbital Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological potency of Heptabarbital and Phenobarbital, two barbiturate derivatives with sedative-hypnotic and anticonvulsant properties. While both compounds share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles result in notable differences in their potency and clinical applications. This analysis is supported by available experimental data and outlines the methodologies used in such evaluations.

Mechanism of Action: Enhancing GABAergic Inhibition

Both this compound and Phenobarbital exert their effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site on the receptor complex, they potentiate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[1][2] This shared mechanism underlies their sedative, hypnotic, and anticonvulsant properties.

While the primary mechanism is similar, some studies suggest that at higher concentrations, barbiturates may also directly activate the GABA-A receptor and inhibit the excitatory glutamate receptor, AMPA.[1]

cluster_0 Barbiturate Action on GABA-A Receptor GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Barbiturate This compound / Phenobarbital Barbiturate->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Activates Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increased Cl- Influx Neuronal Hyperpolarization\n(Decreased Excitability) Neuronal Hyperpolarization (Decreased Excitability) Neuron->Neuronal Hyperpolarization\n(Decreased Excitability)

Figure 1: Signaling pathway of barbiturates at the GABA-A receptor.

Comparative Potency and Therapeutic Profile

A direct quantitative comparison of the potency of this compound and Phenobarbital through metrics like the median effective dose (ED50) and median lethal dose (LD50) is challenging due to the limited availability of specific experimental data for this compound in publicly accessible literature. However, a qualitative comparison based on their duration of action and established clinical data for Phenobarbital can be made.

Phenobarbital is classified as a long-acting barbiturate, with a half-life of 53 to 118 hours. This prolonged duration of action makes it suitable for the management of chronic conditions like epilepsy. In contrast, this compound is considered a short- to intermediate-acting barbiturate, historically used for insomnia.

The following table summarizes the available data for Phenobarbital, which can serve as a benchmark for understanding barbiturate potency.

ParameterPhenobarbitalThis compound
Classification Long-acting barbiturateShort- to intermediate-acting barbiturate
Therapeutic Use Anticonvulsant, sedativeSedative, hypnotic (historical)
Therapeutic Blood Level 10-40 µg/mL (for seizures)Not well-established
Toxic Blood Level > 40 µg/mLNot well-established
Half-life 53-118 hoursNot specified in available results
ED50 Data not foundData not found
LD50 Data not foundData not found
Therapeutic Index NarrowPresumed narrow

Experimental Protocols for Potency Determination

The determination of ED50 and LD50 values is a critical step in the preclinical evaluation of a drug's potency and safety. These studies are typically conducted in animal models.

Experimental Workflow for ED50 and LD50 Determination

cluster_workflow ED50 & LD50 Determination Workflow Animal_Selection Animal Model Selection (e.g., mice, rats) Dose_Ranging Dose-Ranging Studies (to determine appropriate dose levels) Animal_Selection->Dose_Ranging Group_Assignment Random Assignment to Dose Groups (including control group) Dose_Ranging->Group_Assignment Drug_Administration Drug Administration (specific route, e.g., oral, intraperitoneal) Group_Assignment->Drug_Administration Observation_ED50 Observation for Desired Effect (e.g., loss of righting reflex, seizure protection) Drug_Administration->Observation_ED50 Observation_LD50 Observation for Mortality (over a specified period, e.g., 24-48 hours) Drug_Administration->Observation_LD50 Data_Analysis_ED50 Data Analysis (e.g., Probit Analysis) to calculate ED50 Observation_ED50->Data_Analysis_ED50 Data_Analysis_LD50 Data Analysis (e.g., Probit Analysis) to calculate LD50 Observation_LD50->Data_Analysis_LD50

Figure 2: General experimental workflow for determining ED50 and LD50.

Methodology for Determining Sedative/Hypnotic Potency (ED50)
  • Animal Model: Male Swiss-Webster mice (20-25 g) are commonly used.

  • Drug Administration: The test compound (this compound or Phenobarbital) is dissolved in a suitable vehicle (e.g., saline, propylene glycol) and administered via a specific route, typically intraperitoneally (i.p.) or orally (p.o.).

  • Dose Groups: Several groups of animals (n=8-10 per group) are administered different doses of the drug. A control group receives the vehicle only.

  • Endpoint: The loss of the righting reflex is a common endpoint for sedative-hypnotic effects. An animal is placed on its back, and the inability to right itself within a specified time (e.g., 30 seconds) is considered a positive response.

  • Data Analysis: The percentage of animals in each dose group exhibiting the loss of the righting reflex is recorded. The ED50, the dose at which 50% of the animals show the effect, is then calculated using statistical methods such as probit analysis.

Methodology for Determining Acute Toxicity (LD50)
  • Animal Model: Similar to ED50 studies, mice or rats are typically used.

  • Drug Administration and Dosing: The drug is administered via the same route as in the ED50 study, with a range of doses expected to cause mortality.

  • Observation Period: Animals are observed for a fixed period, usually 24 to 48 hours, for signs of toxicity and mortality.

  • Data Analysis: The number of deaths in each dose group is recorded. The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods like the Miller-Tainter method or probit analysis.

Conclusion

While both this compound and Phenobarbital are effective central nervous system depressants acting on the GABA-A receptor, their potencies, as inferred from their duration of action and clinical use, differ significantly. Phenobarbital's long-acting nature makes it a staple in long-term anticonvulsant therapy, whereas this compound's shorter duration of action was historically leveraged for treating insomnia.

A precise quantitative comparison of their potency is hampered by the lack of publicly available ED50 and LD50 data for this compound. Further preclinical studies following standardized protocols, as outlined above, would be necessary to establish a definitive comparative potency profile for these two barbiturates. Researchers are encouraged to consult specialized toxicological databases and historical literature for any further available data. The narrow therapeutic index of barbiturates, in general, underscores the importance of careful dose consideration and monitoring in any clinical or experimental setting.

References

The Uncharted Territory of Heptabarbital in Benzodiazepine Immunoassays: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and manufacturer's product inserts reveals a critical data gap: the cross-reactivity of heptabarbital, a barbiturate sedative, in commercially available benzodiazepine immunoassays has not been extensively reported. This guide is designed for researchers, scientists, and drug development professionals to navigate this uncertainty by providing a framework for understanding and experimentally determining the potential for cross-reactivity. While direct comparative data is unavailable, this document offers a detailed protocol for in-house validation and a visual guide to the experimental workflow.

Understanding Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of drug screening due to their speed and sensitivity. These tests utilize antibodies that bind to a specific drug or class of drugs. However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when an antibody binds to a substance other than its target analyte.[1] This is often due to structural similarities between the target drug and the cross-reacting compound.

This compound is a barbiturate, a class of drugs structurally distinct from benzodiazepines. While this structural difference suggests a low probability of significant cross-reactivity, it does not eliminate the possibility. Immunoassays, particularly those designed to detect a broad class of drugs like benzodiazepines, can sometimes exhibit unexpected cross-reactivity with structurally dissimilar compounds.[2] Therefore, empirical testing is the only definitive way to assess the potential for this compound to cause a false-positive result in a benzodiazepine screening assay.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound, such as this compound, in a competitive enzyme immunoassay for benzodiazepines. This protocol is based on standard laboratory practices for immunoassay validation.

1. Materials and Reagents:

  • Benzodiazepine immunoassay kits from various manufacturers (e.g., Roche, Siemens, Abbott, Thermo Scientific).

  • Certified reference standard of this compound.

  • Drug-free human urine, confirmed negative for benzodiazepines and other interfering substances by a confirmatory method like LC-MS/MS.

  • Calibrators and controls provided with the immunoassay kits.

  • Precision pipettes, vortex mixer, and other standard laboratory equipment.

  • A microplate reader or clinical chemistry analyzer capable of performing the immunoassay.

2. Preparation of this compound Standards:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethylformamide) at a high concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution in drug-free human urine to create a range of standard concentrations to be tested. The concentration range should be wide enough to determine the concentration that produces a positive result, if any.

3. Immunoassay Procedure:

  • Follow the manufacturer's instructions for the specific benzodiazepine immunoassay kit being used.

  • Run the negative calibrator, the kit's positive calibrator(s), and the controls to ensure the assay is performing correctly.

  • Assay the prepared this compound standards in the same manner as unknown samples.

  • It is recommended to run each standard in triplicate to ensure the precision of the results.

4. Data Analysis and Calculation of Cross-Reactivity:

  • Determine the lowest concentration of this compound that produces a positive result according to the assay's cutoff criteria.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Benzodiazepine Calibrator at Cutoff / Lowest Concentration of this compound Producing a Positive Result) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of this compound in a benzodiazepine immunoassay.

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_standards Create Serial Dilutions in Drug-Free Urine prep_stock->prep_standards run_samples Assay this compound Standards prep_standards->run_samples run_cal_ctrl Run Calibrators & Controls run_cal_ctrl->run_samples determine_pos Determine Lowest Positive Concentration run_samples->determine_pos calc_cross_react Calculate % Cross-Reactivity determine_pos->calc_cross_react

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion

The potential for this compound to cross-react with benzodiazepine immunoassays remains an uncharacterized area. Given the lack of specific data from manufacturers and in published literature, laboratories and researchers must assume that cross-reactivity is unknown until proven otherwise. The provided experimental protocol and workflow diagram offer a clear and structured approach for any facility to perform its own validation studies. Such in-house verification is crucial for ensuring the accuracy of drug screening results and avoiding potential misinterpretations, particularly in clinical and forensic toxicology settings. Until such studies are conducted and published, the cross-reactivity of this compound in benzodiazepine immunoassays should be considered negligible, but unconfirmed.

References

A Comparative Guide to Inter-assay and Intra-assay Variability in Heptabarbital Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of the expected performance of analytical methods for Heptabarbital quantification, focusing on inter-assay and intra-assay variability. The data presented, derived from studies on structurally similar barbiturates, serves as a robust benchmark for evaluating assay performance.

Data Presentation: Precision and Accuracy Benchmarks

The following table summarizes the typical inter-assay and intra-assay precision and accuracy for the quantification of barbiturates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are indicative of the performance that can be expected for a validated this compound assay.

Analytical MethodAnalyte(s)MatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
LC-MS/MS 17 BarbituratesHorse Plasma1.6 - 8.62.6 - 8.996 - 106
LC-MS/MS 9 BarbituratesHuman Whole Blood< 15< 1586 - 111
GC-MS 6 BarbituratesBlood and Urine4 - 9 (at 200 and 5000 ng/mL)4 - 9 (at 200 and 5000 ng/mL)Not Specified

CV: Coefficient of Variation

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in a biological matrix using LC-MS/MS is provided below. This protocol is based on established methods for barbiturate analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma/serum sample, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-assay)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation detection Mass Spectrometric Detection (MRM) quantification Quantification detection->quantification reporting Reporting of Concentrations quantification->reporting

Caption: Experimental workflow for this compound quantification using LC-MS/MS.

A Comparative In Vivo Efficacy Analysis of Heptabarbital and Other Barbiturates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of heptabarbital and other barbiturates, focusing on key pharmacological parameters. The information is compiled from various preclinical studies to aid in research and development. Due to the limited number of direct comparative studies, data from individual studies are presented. Variations in experimental models and protocols should be considered when comparing values across different compounds.

Mechanism of Action: A Shared Pathway

This compound, like other barbiturates, exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system. The core mechanism involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. Additionally, barbiturates can block the AMPA receptor, a subtype of glutamate receptor, further contributing to their CNS depressant effects. Some evidence also suggests that this compound may interact with neuronal nicotinic acetylcholine receptors.[1]

BARBITURATE_MECHANISM cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Neuron Neuron GABA_A->Neuron Cl- Influx (Hyperpolarization) = Inhibition AMPA_R->Neuron Na+/Ca2+ Influx (Depolarization) = Excitation CNS Depression CNS Depression Neuron->CNS Depression Leads to This compound This compound & Other Barbiturates This compound->GABA_A Potentiates This compound->AMPA_R Blocks

Fig. 1: Simplified signaling pathway of barbiturates.

In Vivo Efficacy: Quantitative Comparison

The following tables summarize key in vivo efficacy and toxicity parameters for this compound and other selected barbiturates based on available preclinical data. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Compound Animal Model Route of Administration Effective Dose (ED50) for Hypnosis / Anesthesia Reference
This compound Rat (with renal failure)IntravenousA lower dose was required to induce loss of righting reflex compared to control animals.[2]
Pentobarbital MouseIntraperitoneal50 mg/kg (for anesthesia)[3]
Phenobarbital Data not available in searched results--
Secobarbital Data not available in searched results--

Table 1: Comparative Hypnotic/Anesthetic Potency

Compound Animal Model Route of Administration Duration of Action Reference
This compound HumanOralElimination half-life of 7.6 hours (average)[4]
Pentobarbital Data not available in searched results--
Phenobarbital Data not available in searched results--
Secobarbital HumanOralEffective for short-term use (up to 3 nights), loses effectiveness with intermediate use (2 weeks).[5]

Table 2: Comparative Duration of Action

Compound Animal Model Route of Administration Lethal Dose (LD50) Reference
This compound RatOral162 mg/kg
RatIntraperitoneal151 mg/kg
DogOral150 mg/kg
Pentobarbital GeneralOralPotentially fatal dose: 2-3 g (in humans)
Phenobarbital GeneralOralPotentially fatal dose: 6-10 g (in humans)
Secobarbital GeneralOralPotentially fatal dose: 2-3 g (in humans)

Table 3: Comparative Acute Toxicity

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo hypnotic efficacy of barbiturates in rodent models, based on common methodologies cited in the literature.

EXPERIMENTAL_WORKFLOW cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Strain, Sex, Weight Matched Acclimatization Acclimatization (Standardized housing, light-dark cycle) Animal_Selection->Acclimatization Grouping Random Assignment to Treatment Groups (Vehicle, this compound, Other Barbiturates) Acclimatization->Grouping Administration Drug Administration (e.g., Intraperitoneal, Oral) Specified Doses Grouping->Administration Observation Observation for Onset of Hypnosis (Loss of Righting Reflex) Administration->Observation Measurement Measurement of Duration of Hypnosis (Time from Loss to Regain of Righting Reflex) Observation->Measurement Data_Collection Data Collection (Onset time, Duration of sleep) Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Comparison between groups Data_Collection->Statistical_Analysis ED50_LD50_Calc Determination of ED50 and LD50 (Probit analysis) Statistical_Analysis->ED50_LD50_Calc TI_Calc Therapeutic Index Calculation (LD50 / ED50) ED50_LD50_Calc->TI_Calc

Fig. 2: General workflow for in vivo hypnotic efficacy studies.

Detailed Methodologies:

  • Animal Models: Commonly used models include mice (e.g., Swiss Webster, C57BL/6J) and rats (e.g., Wistar, Sprague-Dawley). Animals are typically matched for age and weight to reduce variability.

  • Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be consistent across all groups. Doses are often determined based on a logarithmic scale to establish a dose-response curve.

  • Assessment of Hypnotic Effect: The primary endpoint is typically the loss of the righting reflex. This is defined as the inability of the animal to return to an upright position within a set time (e.g., 30 seconds) after being placed on its back.

    • Onset of Action: The time from drug administration to the loss of the righting reflex.

    • Duration of Action: The time from the loss to the spontaneous recovery of the righting reflex.

  • Determination of ED50 and LD50: The median effective dose (ED50) for hypnosis is the dose at which 50% of the animals exhibit the loss of the righting reflex. The median lethal dose (LD50) is the dose that results in 50% mortality within a specified observation period (typically 24 hours). These values are calculated using statistical methods such as probit analysis.

  • Therapeutic Index (TI): The therapeutic index is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50). A higher TI indicates a greater margin of safety.

Conclusion

The available data indicates that this compound is an intermediate-acting barbiturate with a half-life of approximately 7.6 hours in humans. While direct, comprehensive in vivo comparative studies with other barbiturates are scarce, the provided LD50 values for this compound in rats (oral: 162 mg/kg, intraperitoneal: 151 mg/kg) offer a benchmark for its acute toxicity. For a more definitive comparison of the in vivo efficacy of this compound against other barbiturates, further head-to-head studies under standardized experimental conditions are warranted. Such studies would be invaluable for accurately positioning this compound within the therapeutic landscape of sedative-hypnotic agents.

References

Differentiating Heptabarbital from Other Barbiturates by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of forensic toxicology and pharmaceutical research, the precise identification of barbiturates is paramount. These central nervous system depressants, while therapeutically useful, are also substances of abuse, necessitating robust analytical methods for their differentiation. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for such analyses. This guide provides a comparative analysis of heptabarbital and other common barbiturates—phenobarbital, secobarbital, and pentobarbital—based on their mass spectral fragmentation patterns, offering a clear pathway to their unambiguous identification.

Distinguishing Features in Mass Spectra

The differentiation of barbiturates by mass spectrometry relies on the unique fragmentation patterns that arise from their distinct chemical structures. While all barbiturates share a common core, the substituents at the C5 position of the barbituric acid ring dictate the fragmentation pathways under ionization, leading to characteristic mass spectra.

This compound, with its cycloheptenyl and ethyl groups at C5, produces a unique fragmentation pattern compared to phenobarbital (ethyl and phenyl groups), secobarbital (allyl and 1-methylbutyl groups), and pentobarbital (ethyl and 1-methylbutyl groups). The electron ionization (EI) mass spectra of these compounds, presented below, highlight the key diagnostic ions for their differentiation.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and three other common barbiturates obtained under electron ionization (EI) conditions. The molecular ion (M+) and characteristic fragment ions (m/z) are listed with their relative intensities.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions (m/z) and Relative Intensities
This compound 250.29250221, 193, 165, 157, 124, 95
Phenobarbital 232.24232204, 203, 175, 160, 146, 117, 103, 77
Secobarbital 238.28Not typically observed196, 195, 167, 154, 141, 124, 69, 41
Pentobarbital 226.27Not typically observed197, 183, 156, 141, 124, 55, 43

Note: The relative intensities of fragment ions can vary depending on the specific instrumentation and analytical conditions. The data presented here are representative values for comparative purposes.

Fragmentation Pathways and Differentiation

The structural differences between these barbiturates lead to distinct fragmentation pathways that are key to their differentiation.

cluster_this compound This compound Fragmentation cluster_phenobarbital Phenobarbital Fragmentation cluster_secobarbital Secobarbital Fragmentation cluster_pentobarbital Pentobarbital Fragmentation This compound This compound (m/z 250) H_frag1 [M-C2H5]+ (m/z 221) This compound->H_frag1 - C2H5 H_frag2 Loss of C2H5 & CO (m/z 193) H_frag1->H_frag2 - CO H_frag3 Loss of C2H5 & C2H4 (m/z 193) H_frag1->H_frag3 - C2H4 Phenobarbital Phenobarbital (m/z 232) P_frag1 [M-C2H4]+ (m/z 204) Phenobarbital->P_frag1 - C2H4 P_frag2 [M-C2H5]+ (m/z 203) Phenobarbital->P_frag2 - C2H5 P_frag3 Loss of Phenyl (m/z 155) Phenobarbital->P_frag3 - C6H5 Secobarbital Secobarbital (m/z 238) S_frag1 [M-C3H5]+ (m/z 197) Secobarbital->S_frag1 - C3H5 S_frag2 [M-C5H11]+ (m/z 167) Secobarbital->S_frag2 - C5H11 S_frag3 McLafferty Rearrangement (m/z 141) Secobarbital->S_frag3 Pentobarbital Pentobarbital (m/z 226) Pe_frag1 [M-C2H5]+ (m/z 197) Pentobarbital->Pe_frag1 - C2H5 Pe_frag2 [M-C4H9]+ (m/z 169) Pentobarbital->Pe_frag2 - C4H9 Pe_frag3 McLafferty Rearrangement (m/z 156) Pentobarbital->Pe_frag3

Caption: General fragmentation pathways for different barbiturates.

This compound is distinguished by the prominent ion at m/z 221, corresponding to the loss of an ethyl radical. Further fragmentation leads to ions at m/z 193 and 165. The presence of the cycloheptenyl group also results in a characteristic ion at m/z 95.

Phenobarbital is unique due to its aromatic phenyl group. Its spectrum is characterized by the molecular ion at m/z 232 and a significant fragment at m/z 204 resulting from the loss of ethylene. The ion at m/z 146, formed by a rearrangement and loss of the ethyl group and isocyanate, is also a key identifier.

Secobarbital and Pentobarbital are isomers and can be challenging to differentiate. However, subtle differences in their fragmentation patterns can be exploited. Secobarbital, with its allyl group, often shows a characteristic fragment at m/z 41. Both produce a significant ion at m/z 141, but the relative intensity of the ion at m/z 197 (loss of an ethyl group for pentobarbital) versus m/z 196 (loss of an allyl group for secobarbital) can be a distinguishing feature. Chromatographic separation is often essential for the definitive identification of these two compounds.

Experimental Protocols

The following are generalized protocols for the analysis of barbiturates by GC-MS and LC-MS/MS. It is crucial to optimize these methods for the specific instrumentation and sample matrices used in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Sample Preparation (e.g., LLE or SPE) Derivatization Derivatization (optional, e.g., methylation) Sample->Derivatization Increase volatility GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis of barbiturates.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., urine or blood) to a pH of approximately 5-6. Extract the barbiturates into an organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

    • Solid-Phase Extraction (SPE): Condition a C18 or mixed-mode SPE cartridge. Apply the acidified sample to the cartridge. Wash the cartridge to remove interferences. Elute the barbiturates with an appropriate solvent. Evaporate the eluate and reconstitute.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic peak shape and reduce tailing, barbiturates can be derivatized, for example, by methylation using trimethylanilinium hydroxide (TMAH) in methanol. This is often performed as a "flash methylation" in the hot GC injection port.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300 °C.

    • Injector: Operate in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Acquisition Mode: Full scan for identification, with the option of selected ion monitoring (SIM) for quantification of target compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Sample Sample Preparation (e.g., 'Dilute and Shoot' or SPE) LC LC Separation Sample->LC MSMS MS/MS Detection (ESI) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis of barbiturates.

  • Sample Preparation:

    • "Dilute and Shoot": For urine samples, a simple dilution with the mobile phase or a suitable buffer containing an internal standard is often sufficient.

    • Solid-Phase Extraction (SPE): As described in the GC-MS protocol, SPE can be used for cleaner extracts and to concentrate the analytes from more complex matrices like blood or plasma.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like ammonium formate or formic acid to improve ionization.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode, as barbiturates readily form [M-H]- ions.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification and confirmation. This involves selecting the precursor ion (the deprotonated molecule) and monitoring specific product ions after collision-induced dissociation (CID).

By carefully analyzing the mass spectral data and employing appropriate chromatographic techniques, researchers can confidently differentiate this compound from other common barbiturates, ensuring accurate and reliable results in both clinical and forensic settings.

Head-to-Head Comparison: Heptabarbital vs. Pentobarbital at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Heptabarbital and Pentobarbital, focusing on their interactions with γ-aminobutyric acid type A (GABA-A) receptors. While both belong to the barbiturate class of drugs and share a common mechanism of action as positive allosteric modulators of GABA-A receptors, a significant disparity exists in the publicly available experimental data for these two compounds. Pentobarbital has been extensively studied, with a wealth of quantitative data on its potency and efficacy. In contrast, specific quantitative data for this compound's interaction with GABA-A receptors is scarce in the current scientific literature. This guide will present the available information for a comprehensive comparison, highlighting the existing data for Pentobarbital and the qualitative understanding of this compound's function.

Mechanism of Action at the GABA-A Receptor

Both this compound and Pentobarbital exert their effects by binding to the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike the endogenous ligand GABA, which binds at the interface of the α and β subunits, barbiturates bind to a distinct allosteric site on the receptor complex. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to the sedative, hypnotic, and anticonvulsant effects characteristic of barbiturates.

At higher concentrations, barbiturates like Pentobarbital can also directly activate the GABA-A receptor, even in the absence of GABA. This direct agonistic activity contributes to their more profound central nervous system depression compared to other modulators like benzodiazepines, which only enhance the effect of GABA. While this compound is understood to share this mechanism, specific concentrations for its direct activation are not well-documented.

Quantitative Comparison of Receptor Interactions

The following table summarizes the available quantitative data for Pentobarbital's interaction with GABA-A receptors. Due to a lack of available experimental data, the corresponding values for this compound are not provided.

ParameterPentobarbitalThis compoundReference(s)
Potency (EC50) for Potentiation of GABA-induced Current 94 µM (in the presence of 1 µM GABA)Not Available[1]
Potency (EC50) for Direct Activation of GABA-A Receptor 0.33 mMNot Available[1]
Effect on Channel Kinetics Increases the mean open time of the chloride channelIncreases burst duration and mean conductance (qualitative)[2],[3]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental process for studying these compounds, the following diagrams are provided.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_in Cl- (intracellular) GABA_A->Cl_in Increased Cl- Influx GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturate This compound or Pentobarbital Barbiturate->GABA_A Binds to allosteric site Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_in->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulated by barbiturates.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 cells or neurons) transfection Transfection with GABA-A Receptor Subunits cell_culture->transfection patch_clamp Whole-Cell Patch Clamp Recording transfection->patch_clamp drug_application Application of GABA and This compound/Pentobarbital patch_clamp->drug_application data_acquisition Data Acquisition (Chloride Current Measurement) drug_application->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ec50_determination EC50 Determination for Potentiation and Direct Activation dose_response->ec50_determination

Caption: Experimental workflow for comparing barbiturate effects on GABA-A receptors.

Experimental Protocols

The quantitative data for Pentobarbital and the qualitative understanding of this compound's effects on GABA-A receptors are primarily derived from electrophysiological experiments, specifically the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the chloride ion current flowing through GABA-A receptors in response to the application of GABA and the modulatory effects of this compound or Pentobarbital.

Methodology:

  • Cell Preparation:

    • Cells expressing GABA-A receptors are used. These can be primary cultured neurons (e.g., from the hippocampus or dorsal root ganglia) or cell lines (e.g., HEK293 or L-cells) transiently or stably transfected with specific GABA-A receptor subunit cDNAs.

    • Cells are plated on coverslips and allowed to adhere.

  • Recording Setup:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2). The high chloride concentration in the intracellular solution allows for the measurement of inward chloride currents at a negative holding potential.

    • The micropipette is used to form a high-resistance seal (a "gigaseal") with the membrane of a single cell.

    • The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of currents across the entire cell membrane.

  • Data Acquisition:

    • The cell membrane potential is clamped at a specific voltage (e.g., -60 mV) using a patch-clamp amplifier.

    • Agonists and modulators are applied to the cell via a rapid perfusion system.

    • To measure potentiation, a sub-maximal concentration of GABA (e.g., EC10-EC20) is applied alone, followed by co-application with varying concentrations of this compound or Pentobarbital.

    • To measure direct activation, varying concentrations of this compound or Pentobarbital are applied in the absence of GABA.

    • The resulting chloride currents are recorded and digitized for analysis.

  • Data Analysis:

    • The peak amplitude of the elicited currents is measured.

    • Dose-response curves are constructed by plotting the current amplitude as a function of the drug concentration.

    • The EC50 (half-maximal effective concentration) values for potentiation and direct activation are determined by fitting the dose-response data to a sigmoidal function.

Conclusion

Pentobarbital is a well-characterized barbiturate with robust data defining its potentiation and direct activation of GABA-A receptors. It serves as a classic example of a positive allosteric modulator that also exhibits direct agonism at higher concentrations.

This compound, while understood to operate through the same fundamental mechanism at the GABA-A receptor, lacks the extensive quantitative characterization of its counterpart. Based on its classification and qualitative descriptions, it is presumed to enhance GABAergic inhibition by increasing the duration of chloride channel opening. However, without specific binding affinity, potency, and efficacy data, a direct and quantitative comparison of its performance against Pentobarbital remains elusive.

For researchers and drug development professionals, the extensive data available for Pentobarbital provides a solid benchmark for understanding barbiturate-GABA-A receptor interactions. Future studies providing quantitative electrophysiological data for this compound would be invaluable for a more complete and direct comparison, enabling a more nuanced understanding of the structure-activity relationships within the barbiturate class and aiding in the development of novel therapeutics targeting the GABA-A receptor.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Look at Analytical Methods

Various analytical techniques can be employed for the analysis of barbiturates like Heptabarbital.[1][2] The choice of method depends on factors such as sensitivity, specificity, and the nature of the sample. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability-indicating assays due to its versatility and ability to separate a wide range of compounds.[1][3] Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful alternatives.[1]

Below is a comparative table summarizing typical performance characteristics of these methods for the analysis of barbiturates, which can be considered as expected benchmarks for a this compound assay.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) > 0.999Typically > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 2.5 µg/mLng/mL range (often requires derivatization)0.6 - 10.0 ng/g⁻¹
Limit of Quantification (LOQ) 0.3 - 4.0 µg/mLng/mL range (often requires derivatization)1.5 - 25 ng/g⁻¹
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 15%
Specificity Excellent, especially with PDA detectorGood, but may require derivatizationExcellent, high specificity from mass analyzer

Experimental Protocols: A Roadmap to Validation

The validation of a stability-indicating assay method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following are detailed methodologies for the key experiments required.

1. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

  • Acid Hydrolysis: A solution of this compound is treated with 0.1 N HCl and refluxed for a specified period (e.g., 8 hours). Samples are then neutralized and analyzed.

  • Base Hydrolysis: A solution of this compound is treated with 0.1 N NaOH and refluxed. Samples are subsequently neutralized and analyzed.

  • Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The reaction is monitored over time.

  • Thermal Degradation: this compound powder is exposed to dry heat (e.g., 100°C) for a defined period.

  • Photolytic Degradation: The drug substance is exposed to UV and fluorescent light to assess its photosensitivity.

2. Method Validation Parameters

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated by analyzing stressed samples and demonstrating that the peak for this compound is pure and well-resolved from any degradation products.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound at different concentrations are prepared and analyzed. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the standard addition method, where known amounts of this compound are added to a placebo preparation and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Mandatory Visualizations

The following diagrams illustrate the typical workflow for the validation of a stability-indicating assay and a conceptualized degradation pathway for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G I Linearity & Range B->I J Accuracy B->J K Precision B->K L LOD & LOQ B->L M Robustness B->M H Specificity C->H D->H E->H F->H G->H N Validated Stability-Indicating Assay H->N I->N J->N K->N L->N M->N

Caption: Experimental workflow for the validation of a stability-indicating assay.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound C13H18N2O3 Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation DP1 Hydrolytic Degradant 1 (Ring Opening) Acid->DP1 DP2 Hydrolytic Degradant 2 (Side Chain Modification) Acid->DP2 Base->DP1 DP3 Oxidative Degradant Oxidation->DP3

Caption: Conceptual forced degradation pathway of this compound.

References

Comparative Analysis of Heptabarbital Binding to GABAA Receptor Subunits: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding and functional modulation of γ-aminobutyric acid type A (GABAa) receptors by the barbiturate Heptabarbital. Due to a scarcity of publicly available, direct comparative data for this compound across various GABAa receptor subunit compositions, this analysis leverages extensive data from the closely related and well-studied barbiturate, Pentobarbital, to illustrate the principles of subunit-dependent interactions. It is widely accepted within the scientific community that barbiturates share a common mechanism of action, and thus the data for Pentobarbital serves as a strong proxy for understanding the expected behavior of this compound.

This compound, like other barbiturates, acts as a positive allosteric modulator and direct agonist of GABAa receptors.[1][2] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ). The specific combination of these subunits dictates the pharmacological properties of the receptor, including its sensitivity to modulators like this compound.[3]

Mechanism of Action: A Subunit-Dependent Affair

This compound binds to a site on the GABAa receptor that is distinct from the binding sites for both GABA and benzodiazepines.[1][2] This binding potentiates the effect of GABA, increasing the duration of chloride channel opening and leading to enhanced neuronal inhibition. At higher concentrations, barbiturates can directly activate the GABAa receptor, even in the absence of GABA.

Crucially, the subunit composition of the GABAa receptor significantly influences the affinity and efficacy of barbiturates. Studies on the related barbiturate Pentobarbital have demonstrated that both the α and β subunits play a critical role in determining its modulatory and direct agonistic effects.

Quantitative Analysis: Potentiation and Direct Activation

The following table summarizes experimental data for Pentobarbital, which is expected to be indicative of this compound's activity, showcasing its differential effects on various GABAa receptor subunit combinations. This data is derived from electrophysiological studies on recombinant receptors expressed in Xenopus oocytes or mammalian cell lines.

GABAA Receptor Subunit CompositionPentobarbital Potentiation of GABA Response (EC₂₀)Pentobarbital Direct Activation (as % of max GABA response)Reference(s)
α1β2γ2s236%~45-82% (depending on specific α subunit)
α6β2γ2s536%150-170%
α4β2γ2Strong activation, efficacy greater than GABANot specified
α1β3δPotentiation observedDirect activation observed

Note: The data presented for Pentobarbital strongly suggests that the presence of different α subunits significantly alters the drug's efficacy. For instance, receptors containing the α6 subunit exhibit a much greater response to direct activation by Pentobarbital compared to those with other α subunits. Similarly, the potentiation of GABA-induced currents is also markedly higher in α6-containing receptors. While direct comparative values for this compound are not available, it is reasonable to extrapolate that it would follow a similar pattern of subunit-dependent activity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the GABAa receptor initiates a signaling cascade that leads to neuronal inhibition. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for studying these interactions.

GABAA_Signaling cluster_membrane Cell Membrane GABAa GABAa Receptor (α, β, γ/δ subunits) Cl_ion Cl⁻ GABAa->Cl_ion Channel Opening This compound This compound This compound->GABAa Allosteric Binding GABA GABA GABA->GABAa Orthosteric Binding Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx

GABAa Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Xenopus Oocytes) Transfection Transfection with GABAa Receptor Subunit cDNAs Cell_Culture->Transfection Expression Receptor Expression Transfection->Expression Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp) Expression->Electrophysiology Drug_Application Application of GABA and/or this compound Electrophysiology->Drug_Application Data_Recording Recording of Chloride Currents Drug_Application->Data_Recording CR_Curve Concentration-Response Curve Generation Data_Recording->CR_Curve EC50_Calc Calculation of EC₅₀ and Maximal Efficacy CR_Curve->EC50_Calc Comparison Comparative Analysis of Different Subunit Combinations EC50_Calc->Comparison

Electrophysiological Analysis Workflow

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of barbiturates with GABAa receptors.

Recombinant GABAa Receptor Expression
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for their robust expression of recombinant receptors.

  • Transfection: Cells are transiently transfected with plasmids containing the cDNAs for the desired α, β, and γ/δ subunits of the GABAa receptor. The ratio of transfected plasmids is optimized to ensure proper assembly of the heteropentameric receptor. For example, a ratio of 1:1:10 for α:β:γ subunits is often used for expression in HEK293 cells.

  • Incubation: Following transfection, cells are incubated for 24-48 hours to allow for the expression and assembly of the GABAa receptors on the cell surface.

Electrophysiological Recording
  • Technique: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to measure the chloride currents flowing through the GABAa receptors.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Tris, pH adjusted to 7.2 with KOH.

  • Drug Application: GABA and this compound (or Pentobarbital) are dissolved in the external solution and applied to the cells using a rapid perfusion system.

  • Data Acquisition: Currents are recorded in response to the application of GABA alone (to establish a baseline and maximal response), this compound alone (to measure direct activation), and co-application of a fixed concentration of GABA with varying concentrations of this compound (to measure potentiation).

Radioligand Binding Assays

While electrophysiology measures the functional consequences of drug binding, radioligand binding assays can be used to directly measure the affinity of a compound for the receptor.

  • Membrane Preparation:

    • Cells expressing the GABAa receptor of interest are harvested and homogenized in a buffered solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed multiple times to remove endogenous substances that might interfere with the assay.

  • Binding Assay:

    • A radiolabeled ligand that binds to the barbiturate site (if available) or a ligand that binds to a site allosterically coupled to the barbiturate site (e.g., [³H]muscimol for the GABA site) is incubated with the prepared membranes.

    • To determine the binding affinity of this compound, competition binding experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site as the radioligand.

  • Data Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data is then used to calculate the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity.

Conclusion

The interaction of this compound with GABAa receptors is a complex process that is highly dependent on the specific subunit composition of the receptor. While direct comparative data for this compound is limited, the extensive research on the closely related barbiturate Pentobarbital provides a strong framework for understanding its pharmacological properties. The evidence strongly suggests that the α and β subunits are key determinants of this compound's affinity and efficacy. For drug development professionals, a thorough understanding of these subunit-dependent interactions is critical for the design of novel therapeutics with improved selectivity and side-effect profiles. The experimental protocols outlined in this guide provide a robust foundation for conducting further research to elucidate the precise molecular details of this compound's action on different GABAa receptor subtypes.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Heptabarbital in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the responsible management of chemical reagents extends beyond the benchtop to their ultimate disposal. Heptabarbital, a barbiturate with potential for classification as a controlled substance, necessitates meticulous adherence to disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the stringent standards expected in drug development and scientific research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the Safety Data Sheet (SDS) for this compound must be consulted for specific handling and safety information.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a laboratory coat, is mandatory.[1] All handling of the compound should occur in a well-ventilated area to minimize the risk of inhalation.[1] In the event of a spill, the material should be collected using spark-proof tools and placed in a sealed, appropriate container for disposal.[1]

Regulatory Framework: A Non-Negotiable Aspect of Disposal

The disposal of this compound is governed by federal and state regulations. As a barbiturate, it is likely classified as a controlled substance, and its disposal must comply with the regulations set forth by the Drug Enforcement Administration (DEA). A core principle of DEA regulations is that controlled substances must be rendered "non-retrievable," meaning they are permanently altered to an unusable state.[1] Incineration is the primary method recognized by the DEA to meet this "non-retrievable" standard.

Furthermore, environmental regulations from the Environmental Protection Agency (EPA) regarding hazardous waste must also be considered. It is the responsibility of the waste generator to determine if their pharmaceutical waste is regulated as hazardous waste prior to disposal.

Step-by-Step Disposal Procedures for this compound

The recommended and most compliant method for the disposal of this compound from a laboratory is through a licensed and registered professional service.

1. Primary Disposal Method: Licensed Professional Services

  • Engage a DEA-Registered Reverse Distributor or a Licensed Hazardous Waste Disposal Company: These specialized companies are equipped to handle, transport, and dispose of controlled and hazardous substances in accordance with all federal and state regulations.

  • Documentation: Ensure proper documentation, such as a DEA Form 41 for surrendered drugs, is completed and signed by two authorized employees who witness the process. A copy of all documentation should be retained for a minimum of two years. For Schedule I or II substances, a DEA Form 222 may be required for the transfer.

2. Laboratory Self-Disposal (for Residual, Non-Recoverable Amounts)

In specific instances involving only non-recoverable residual amounts of this compound (e.g., residue in an "empty" vial that cannot be drawn out with a syringe), direct disposal into a biohazard sharps container may be permissible. The usage log for the container should be zeroed out upon its disposal.

Important Note on Chemical Neutralization: While chemical neutralization kits (e.g., Rx Destroyer™) are available for rendering controlled substances non-retrievable, detailed experimental protocols for the specific chemical neutralization of this compound are not publicly available. Attempting to neutralize the compound in the laboratory without a validated and approved protocol is strongly discouraged as it could lead to incomplete degradation, the creation of hazardous byproducts, and non-compliance with regulations. If considering this method for recoverable waste, it must be performed in accordance with the kit's instructions and institutional guidelines, including the presence of a witness.

Quantitative Data Summary

Due to the nature of disposal procedures, quantitative data is limited. The following table summarizes key regulatory and safety parameters.

ParameterGuidelineSource
DEA Standard for Disposal Must be rendered "non-retrievable"
Recognized Destruction Method Incineration
Record Retention Period Minimum of 2 years
Witness Requirement Two authorized employees for destruction/surrender

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Heptabarbital_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_non_recoverable Non-Recoverable Waste cluster_recoverable Recoverable Waste cluster_alternative Alternative (Institutionally Approved) Start This compound Waste Generated Assess Is the waste recoverable? Start->Assess NonRecoverable Dispose in Biohazard Sharps Container Assess->NonRecoverable No Recoverable Primary Method: Contact DEA-Registered Reverse Distributor Assess->Recoverable Yes Log1 Zero out usage log NonRecoverable->Log1 Document Complete DEA Form 41 (or other required forms) Recoverable->Document Alternative Use Approved Chemical Neutralization Kit (e.g., Rx Destroyer™) Recoverable->Alternative If permitted by institution Witness Witnessed by two authorized personnel Alternative->Witness DisposeFinal Dispose of treated waste as per kit instructions and institutional policy Witness->DisposeFinal

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptabarbital

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Heptabarbital

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure a safe research environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₃H₁₈N₂O₃PubChem[1]
Molecular Weight 250.29 g/mol DrugFuture[2]
Melting Point 174 °CDrugFuture[2]
Solubility in Water 250 mg/L (at 25 °C)PubChem[1]
Solubility in Ethanol 4.0 g / 100 ml (at 25°C)DrugFuture[2]
Solubility in Acetone 5.7 g / 100 ml (at 25°C)DrugFuture
Solubility in Chloroform 1.4 g / 100 ml (at 25°C)DrugFuture
CAS Number 509-86-4DrugFuture

Note: While a specific LD50 for this compound in mice was not found, as a barbiturate, it should be handled with care. For context, the oral LD50 of a related barbiturate, Pentobarbital, in rats is 118 mg/kg.

Operational Plan: Personal Protective Equipment (PPE) and Handling

Adherence to proper personal protective equipment protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form.

Required Personal Protective Equipment:
  • Gloves: Nitrile or latex gloves should be worn at all times. If handling for prolonged periods, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Weighing (for solid form): If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.

  • General Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Procedures:
  • Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Solid Waste: Unused solid this compound and contaminated solids (e.g., gloves, weigh boats) should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Disposal Compliance: All this compound waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for safe this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptabarbital
Reactant of Route 2
Heptabarbital

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.